Benzene, 1-nitro-4-(phenylmethoxy)-
Description
The exact mass of the compound Benzene, 1-nitro-4-(phenylmethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1-nitro-4-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-nitro-4-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVUXLHIVNBVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074462 | |
| Record name | Benzene, 1-nitro-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-76-2 | |
| Record name | Benzyl 4-nitrophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Benzyloxy)nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxynitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-nitro-4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(benzyloxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 4-Benzyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Benzyloxynitrobenzene, a versatile organic compound with applications in various fields of chemical synthesis. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents data in a clear and accessible format for laboratory use.
Core Properties of 4-Benzyloxynitrobenzene
4-Benzyloxynitrobenzene, also known as benzyl p-nitrophenyl ether, is a stable, crystalline solid at room temperature. Its chemical structure consists of a nitro-substituted phenyl ring linked to a benzyl group through an ether bond. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration, while the benzyl group can serve as a protecting group for the phenolic oxygen.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Benzyloxynitrobenzene is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 105.0 to 109.0 °C | [2] |
| Boiling Point (Predicted) | 386.2 ± 17.0 °C | [2] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
| UV-Vis (λmax) | 294 nm (in Hexane) | [2] |
| CAS Number | 1145-76-2 | [1] |
Spectral Data
The following tables summarize the expected spectral data for 4-Benzyloxynitrobenzene based on the analysis of its structure and data from analogous compounds.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Ar-H (ortho to -NO₂) |
| ~7.4 | m | 5H | Ar-H (benzyl) |
| ~7.0 | d | 2H | Ar-H (ortho to -OCH₂Ph) |
| ~5.2 | s | 2H | -OCH₂Ph |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | Ar-C (para to -NO₂) |
| ~142 | Ar-C (-NO₂) |
| ~136 | Ar-C (ipso, benzyl) |
| ~129 | Ar-C (benzyl) |
| ~128 | Ar-C (benzyl) |
| ~127 | Ar-C (benzyl) |
| ~126 | Ar-C (ortho to -NO₂) |
| ~115 | Ar-C (ortho to -OCH₂Ph) |
| ~71 | -OCH₂Ph |
FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1590, ~1490 | C=C stretch | Aromatic ring |
| ~1520 | N-O asymmetric stretch | Nitro group |
| ~1340 | N-O symmetric stretch | Nitro group |
| ~1250 | C-O-C stretch | Aryl ether |
Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 229 | [M]⁺ (Molecular ion) |
| 183 | [M - NO₂]⁺ |
| 108 | [C₇H₈O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 4-Benzyloxynitrobenzene via Williamson Ether Synthesis
This protocol describes the synthesis of 4-Benzyloxynitrobenzene from 4-nitrophenol and benzyl bromide, a classic example of the Williamson ether synthesis.[3]
Materials and Reagents:
-
4-Nitrophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (approximately 10-15 mL per gram of 4-nitrophenol).
-
Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter the solid potassium salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-Benzyloxynitrobenzene can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate to afford a crystalline solid.
Caption: Synthesis workflow for 4-Benzyloxynitrobenzene.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of 4-Benzyloxynitrobenzene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitro group, the ether linkage, and the aromatic rings.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl p-nitrophenyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl p-nitrophenyl ether. It includes tabulated spectral data, a detailed experimental protocol for data acquisition, and visualizations of the experimental workflow and spectral assignments to aid in the structural elucidation and characterization of this compound.
Introduction
Benzyl p-nitrophenyl ether is an organic compound with the chemical formula C₁₃H₁₁NO₃. The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This guide focuses on the ¹H and ¹³C NMR spectra of Benzyl p-nitrophenyl ether, presenting the data in a clear and accessible format for researchers.
Spectral Data Presentation
The ¹H and ¹³C NMR spectral data for Benzyl p-nitrophenyl ether are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.18 | d | 2H | H-3, H-5 |
| 2 | 7.41 - 7.30 | m | 5H | H-2', H-3', H-4', H-5', H-6' |
| 3 | 7.02 | d | 2H | H-2, H-6 |
| 4 | 5.17 | s | 2H | H-7 |
Solvent: CDCl₃. The data is referenced to the residual solvent signal.
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 163.6 | C-4 |
| 2 | 141.7 | C-1 |
| 3 | 135.8 | C-1' |
| 4 | 128.8 | C-3', C-5' |
| 5 | 128.5 | C-4' |
| 6 | 127.5 | C-2', C-6' |
| 7 | 125.9 | C-3, C-5 |
| 8 | 114.9 | C-2, C-6 |
| 9 | 70.9 | C-7 |
Solvent: CDCl₃. The data is referenced to the residual solvent signal.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of Benzyl p-nitrophenyl ether.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of Benzyl p-nitrophenyl ether for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCl₃) to dissolve the sample. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneities.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
NMR Data Acquisition
-
Instrumentation: The spectra are acquired on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency for ¹H (e.g., 300-500 MHz) and ¹³C (e.g., 75-125 MHz) nuclei.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 10-12 ppm is set.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Spectral Width: A spectral width of approximately 200-220 ppm is set.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For ¹H NMR, the relative area under each peak is integrated to determine the relative number of protons.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for acquiring NMR spectral data.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Logical Relationships of NMR Signals
The diagram below illustrates the assignment of the ¹H and ¹³C NMR signals to the corresponding atoms in the Benzyl p-nitrophenyl ether molecule.
Caption: Assignment of ¹H and ¹³C NMR signals to the molecular structure.
Crystal Structure Analysis of 1-Benzyloxy-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1-benzyloxy-4-nitrobenzene, an organic compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.
Crystal Structure and Physicochemical Properties
1-Benzyloxy-4-nitrobenzene (C₁₃H₁₁NO₃) is a nitrobenzene derivative.[1] Its molecular structure consists of a nitrobenzene group linked to a benzyl group through an ether linkage. The crystalline form presents as colorless sheets.[2]
Crystallographic Data
The crystal structure of 1-benzyloxy-4-nitrobenzene has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[2] Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol [2] |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2] |
| a | 14.0913 (18) Å[2] |
| b | 10.7640 (14) Å[2] |
| c | 7.6056 (10) Å[2] |
| β | 100.349 (2)°[2] |
| Volume | 1134.8 (3) ų[2] |
| Z | 4[2] |
| Calculated Density | 1.342 Mg m⁻³[2] |
| Radiation | Mo Kα (λ = 0.71073 Å)[2] |
| Temperature | 120 K[2] |
| R-factor | 0.046[2] |
| wR-factor | 0.114[2] |
Intermolecular Interactions
The crystal packing of 1-benzyloxy-4-nitrobenzene is stabilized by weak C—H···π interactions. Specifically, hydrogen atoms from the benzyloxy group interact with the π-system of adjacent benzene rings, contributing to the overall stability of the crystal lattice.[2]
Experimental Protocols
The following sections provide the methodologies for the synthesis of 1-benzyloxy-4-nitrobenzene and the subsequent determination of its crystal structure.
Synthesis of 1-Benzyloxy-4-nitrobenzene
The synthesis of the title compound was achieved through a nucleophilic substitution reaction between 4-nitrophenol and benzyl bromide.[2]
Materials:
-
4-nitrophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
A mixture of 4-nitrophenol (2.00 g, 0.01438 mol) and potassium carbonate (2.38 g, 0.01725 mol) in 15 ml of DMF was stirred at 70°C for 1 hour.
-
The reaction mixture was cooled to room temperature.
-
Benzyl bromide (2.70 g, 0.015 mol) was added slowly to the mixture, which was then stirred at room temperature for 45 minutes.
-
The reaction mixture was poured into 50 ml of water and extracted with ethyl acetate (3 x 20 ml).
-
The combined organic layers were washed with water (3 x 10 ml), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the solid product.
-
The crude product was recrystallized from ethyl alcohol to obtain colorless crystals suitable for X-ray diffraction analysis.[2]
Crystal Structure Determination
The crystal structure was determined using single-crystal X-ray diffraction.[2]
Instrumentation:
-
Bruker SMART CCD area-detector diffractometer[2]
Data Collection:
-
A suitable single crystal of 1-benzyloxy-4-nitrobenzene with dimensions 0.27 × 0.10 × 0.07 mm was selected and mounted on the diffractometer.[2]
-
X-ray diffraction data were collected at a temperature of 120 K using Mo Kα radiation (λ = 0.71073 Å).[2]
-
A total of 2221 independent reflections were collected.[2]
Structure Solution and Refinement:
-
The structure was solved using the SHELXS97 program.[2]
-
All hydrogen atoms were positioned geometrically and refined using a riding model.[2]
-
The final refinement converged with an R-factor of 0.046 and a wR-factor of 0.114.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of 1-benzyloxy-4-nitrobenzene.
References
An In-depth Technical Guide on the Solubility of Benzene, 1-nitro-4-(phenylmethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of Benzene, 1-nitro-4-(phenylmethoxy)-, a key chemical intermediate. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on its predicted solubility in common organic solvents based on its chemical structure and analogy to similar compounds. Furthermore, this guide details standardized experimental protocols for determining the solubility of organic compounds, enabling researchers to generate precise quantitative data. A generalized experimental workflow for solubility determination is also presented visually using a Graphviz diagram.
Introduction to Benzene, 1-nitro-4-(phenylmethoxy)-
Benzene, 1-nitro-4-(phenylmethoxy)-, also known by its synonyms such as Benzyl p-nitrophenyl ether and 4-Benzyloxynitrobenzene, is a solid organic compound with the chemical formula C₁₃H₁₁NO₃[1]. Its chemical structure consists of a nitrobenzene core linked to a benzyl group via an ether linkage. The presence of both polar (nitro group) and nonpolar (benzene rings, ether linkage) moieties suggests a nuanced solubility profile. Understanding its solubility is critical for its application in chemical synthesis, drug development, and materials science, as it dictates solvent selection for reactions, purification, and formulation.
Solubility Profile
A thorough review of scientific databases and literature reveals a notable absence of specific quantitative solubility data for Benzene, 1-nitro-4-(phenylmethoxy)- in common organic solvents. Safety Data Sheets for the compound explicitly state "no data available" for water solubility. However, based on its chemical structure and the general principle of "like dissolves like," a qualitative assessment of its solubility can be made. The octanol/water partition coefficient (log P) is reported to be 2.74, indicating a significantly higher affinity for organic phases over aqueous media[2]. General statements in the literature confirm that it is insoluble in water but soluble in organic solvents.
Qualitative Solubility Summary:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The large aromatic surface area contributes to van der Waals interactions, but the polar nitro group may limit high solubility. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran) | High | These solvents can effectively solvate both the polar nitro group and the nonpolar aromatic regions of the molecule. Similar compounds like 4-nitrodiphenyl ether are noted to be soluble in ethyl acetate and dichloromethane. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The hydroxyl groups in these solvents can interact with the nitro group. Alcohols are generally good solvents for nitroaromatic compounds. For instance, p-nitrophenol shows good solubility in ethanol and methanol. |
| Aqueous Solvents (e.g., Water) | Very Low/Insoluble | The large hydrophobic surface area of the two aromatic rings and the ether linkage outweighs the polarity of the nitro group, leading to poor solubility in water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods can be employed. The following protocols describe common laboratory procedures for determining the solubility of a solid organic compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid, preliminary understanding of a compound's solubility in various solvents.
-
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
-
Materials:
-
Benzene, 1-nitro-4-(phenylmethoxy)-
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, dichloromethane, methanol, ethanol)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
-
Procedure:
-
Place approximately 10-20 mg of Benzene, 1-nitro-4-(phenylmethoxy)- into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For partially soluble compounds, further solvent can be added in known increments until the solid dissolves to get a rough estimate of solubility.
-
3.2. Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
-
Objective: To determine the precise concentration of a saturated solution of Benzene, 1-nitro-4-(phenylmethoxy)- in a given solvent at a specified temperature.
-
Materials:
-
Benzene, 1-nitro-4-(phenylmethoxy)-
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Add an excess amount of Benzene, 1-nitro-4-(phenylmethoxy)- to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time required should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantitatively dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector) to determine the concentration.
-
Calculate the original concentration of the saturated solution, which represents the solubility. This is typically expressed in units of mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for Benzene, 1-nitro-4-(phenylmethoxy)- remains elusive in the current body of scientific literature, its molecular structure strongly suggests poor solubility in water and good solubility in a range of common organic solvents, particularly polar aprotic ones. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflow diagram offers a clear visual guide for researchers undertaking such studies. The generation and publication of quantitative solubility data for this compound would be a valuable contribution to the chemical sciences.
References
IUPAC name and CAS number (1145-76-2) for 4-Benzyloxynitrobenzene
An In-depth Technical Guide to 1-(benzyloxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-nitrobenzene, a key chemical intermediate with significant applications in pharmaceutical and chemical synthesis. This document outlines its chemical identity, properties, synthesis protocols, and key applications, offering valuable information for researchers and professionals in drug development and organic synthesis.
Chemical Identification and Properties
1-(benzyloxy)-4-nitrobenzene, also known as 4-Benzyloxynitrobenzene, is an aromatic ether containing a nitro functional group. Its unique structure makes it a versatile building block in organic chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(benzyloxy)-4-nitrobenzene[1] |
| CAS Number | 1145-76-2[1] |
| Synonyms | p-(Benzyloxy)nitrobenzene, Benzyl 4-nitrophenyl ether, 1-nitro-4-(phenylmethoxy)benzene[2][3] |
| Molecular Formula | C₁₃H₁₁NO₃[1] |
| Molecular Weight | 229.23 g/mol [1] |
| InChI Key | YOVUXLHIVNBVKO-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 105.0 to 109.0 °C | [3][4] |
| Boiling Point (Predicted) | 386.2 ± 17.0 °C | [3][4] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [3][4] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Storage Temperature | Room Temperature (Sealed in dry) | [3][4] |
| Maximum Absorption (λmax) | 294 nm (in Hexane) | [3][4] |
Synthesis of 1-(benzyloxy)-4-nitrobenzene
The synthesis of 1-(benzyloxy)-4-nitrobenzene is most commonly achieved through a Williamson ether synthesis, reacting an alkali salt of 4-nitrophenol with a benzyl halide. An alternative modern approach involves ultrasound assistance to intensify the reaction.
General Synthesis Pathway
The primary synthetic route involves the reaction of 4-nitrophenol with benzyl bromide.[1]
Caption: General Williamson ether synthesis for 1-(benzyloxy)-4-nitrobenzene.
Detailed Experimental Protocol: Synthesis from 4-Fluoronitrobenzene and Benzyl Alcohol
This protocol provides a high-yield synthesis of 1-(benzyloxy)-4-nitrobenzene.
Materials:
-
4-Fluoronitrobenzene
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure: [2]
-
Suspend sodium hydride (0.198 g, 4.96 mmol, 60% in mineral oil) in 5 mL of DMF in a reaction vessel under a nitrogen atmosphere and cool to 0 °C.
-
Add benzyl alcohol (0.42 mL, 4.1 mmol) to the suspension.
-
Subsequently, add a solution of 4-fluoronitrobenzene (0.50 g, 3.5 mmol) in 2 mL of DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into approximately 10 mL of water.
-
Stir the resulting suspension for 15 minutes.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product under a vacuum to yield 1-(benzyloxy)-4-nitrobenzene as a yellow solid (808 mg, 99% yield).
Table 3: Spectroscopic Data for Product Verification
| Data Type | Result |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.27 - 8.21 (m, 2H), 7.48 - 7.36 (m, 5H), 7.09 - 7.02 (m, 2H), 5.19 (s, 2H) |
| LCMS (Method A) | 4.24 min (mass not observed) |
Ultrasound-Assisted Synthesis
An intensified synthesis method utilizes ultrasound (40 kHz, 200 W) in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).[5] This approach, reacting 4-chloronitrobenzene with benzyl alcohol and potassium hydroxide, has been shown to achieve high conversion rates (up to 98%) under optimized conditions.[5]
Caption: Workflow for ultrasound-assisted synthesis.
Applications in Research and Development
1-(benzyloxy)-4-nitrobenzene is a valuable intermediate in the synthesis of a variety of more complex molecules.[6] Its utility stems from the differential reactivity of its functional groups.
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step. This makes it a crucial precursor for heterocyclic compounds and other biologically active molecules.[6]
-
Agrochemicals: The core structure of 1-(benzyloxy)-4-nitrobenzene is incorporated into the synthesis of some pesticides and herbicides.[6]
-
Specialty Chemicals and Materials: It is also used in the synthesis of dyes and other specialty chemicals.[6] In a research context, it is often used as a starting material for developing new synthetic methodologies.
Safety Information
Hazard Codes: Xi (Irritant)[4] Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4] Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[4]
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-(benzyloxy)-4-nitrobenzene is a chemical intermediate with established synthetic routes and a range of applications, particularly in the pharmaceutical and agrochemical industries. Its versatile structure and reactivity make it a valuable tool for organic chemists and drug development professionals. The availability of detailed synthetic protocols, including modern ultrasound-assisted methods, facilitates its use in both research and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-BENZYLOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-BENZYLOXY-4-NITROBENZENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-BENZYLOXY-4-NITROBENZENE | 1145-76-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Mass Spectrometry and Fragmentation of Benzyl p-Nitrophenyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry and fragmentation behavior of Benzyl p-nitrophenyl ether. The information contained herein is intended to support researchers and professionals in drug development and related scientific fields in the identification and characterization of this and similar molecules.
Core Concepts in the Mass Spectrometry of Benzyl p-Nitrophenyl Ether
Benzyl p-nitrophenyl ether (C13H11NO3), with a monoisotopic mass of approximately 229.07 Da, presents a distinct fragmentation pattern under electron ionization (EI) mass spectrometry.[1][2] The molecule's structure, featuring a benzyl group linked to a p-nitrophenyl group via an ether oxygen, dictates its primary fragmentation pathways. The presence of two aromatic rings, the ether linkage, and the nitro functional group all contribute to the observed mass spectrum.
Upon ionization, the molecular ion ([M]•+) is formed. The subsequent fragmentation is dominated by cleavages at the benzylic and ether bonds, largely driven by the formation of the highly stable tropylium ion.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of Benzyl p-nitrophenyl ether is characterized by several key fragments. The quantitative data for the most significant ions are summarized in the table below. The base peak, representing the most abundant ion, is the tropylium ion at m/z 91.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance |
| 229 | Molecular Ion | [C13H11NO3]•+ | Low |
| 91 | Tropylium Ion (Base Peak) | [C7H7]+ | 100 |
| 108 | [C6H4NO2]+ | [C6H4NO2]+ | High |
| 65 | Phenyl Cation Fragment | [C5H5]+ | High |
| 139 | p-Nitrophenoxy radical cation | [C6H5NO2]•+ | Moderate |
| 77 | Phenyl Cation | [C6H5]+ | Moderate |
Note: Relative abundances are based on the designation of the base peak as 100%. The molecular ion peak is often of low abundance in this type of molecule due to the lability of the benzyl-oxygen bond.
Fragmentation Pattern and Logical Relationships
The fragmentation of Benzyl p-nitrophenyl ether is initiated by the ionization of the molecule. The primary cleavage event is the heterolytic cleavage of the C-O bond, leading to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91. This fragment is consistently the base peak in the spectrum. The p-nitrophenoxy radical is also formed but is less stable. Further fragmentation of the tropylium ion leads to the ion at m/z 65 through the loss of a neutral acetylene molecule. The p-nitrophenyl portion of the molecule can also lead to characteristic fragments.
Caption: Fragmentation pathway of Benzyl p-nitrophenyl ether.
Experimental Protocols
The following is a representative experimental protocol for acquiring the mass spectrum of Benzyl p-nitrophenyl ether using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
4.1. Sample Preparation A dilute solution of Benzyl p-nitrophenyl ether is prepared by dissolving approximately 1 mg of the solid compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
4.2. Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 10 minutes at 280 °C
-
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
4.3. Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
4.4. Data Acquisition and Analysis The mass spectrum is acquired for the chromatographic peak corresponding to Benzyl p-nitrophenyl ether. The resulting spectrum is analyzed to identify the molecular ion and the major fragment ions. This data can then be compared to library spectra for confirmation of the compound's identity.
Signaling Pathways and Experimental Workflows
The logical workflow for the analysis of Benzyl p-nitrophenyl ether by mass spectrometry is outlined below. This process begins with sample preparation and proceeds through data acquisition and interpretation.
Caption: Experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Benzene, 1-nitro-4-(phenylmethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint can be obtained. This guide provides a detailed overview of the experimental protocols for obtaining an IR spectrum of the solid compound Benzene, 1-nitro-4-(phenylmethoxy)-, and an analysis of its expected spectral features. This compound, also known as 4-Benzyloxynitrobenzene or Benzyl p-nitrophenyl ether, possesses several key functional groups, including a nitro group, an ether linkage, and two aromatic rings, which give rise to characteristic absorption bands in the infrared spectrum.
Molecular Structure and Functional Groups
Benzene, 1-nitro-4-(phenylmethoxy)- (CAS Number: 1145-76-2) has the molecular formula C13H11NO3.[1][2] Its structure consists of a p-nitrophenyl group linked to a benzyl group through an ether oxygen. The primary functional groups that will exhibit characteristic absorptions in the IR spectrum are:
-
Aromatic C-H bonds
-
Aromatic C=C bonds
-
Nitro (NO2) group
-
Ether (C-O-C) linkage
-
Aliphatic C-H bonds (in the benzyl CH2 group)
Expected Infrared Absorption Data
While a specific, publicly available, and fully assigned quantitative IR spectrum for Benzene, 1-nitro-4-(phenylmethoxy)- is not readily accessible, the expected absorption peaks can be predicted based on the characteristic frequencies of its constituent functional groups. The following table summarizes these expected absorptions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |
| 1600-1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1550-1475 | Strong | N-O Asymmetric Stretch | Nitro (NO₂) |
| 1500-1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1360-1290 | Strong | N-O Symmetric Stretch | Nitro (NO₂) |
| 1320-1000 | Strong | C-O Stretch | Aryl-Alkyl Ether (C-O-C) |
| 900-675 | Strong | C-H "oop" (out-of-plane) bend | Aromatic Ring |
This table is compiled from established characteristic infrared absorption frequencies for organic functional groups.[3][4]
Experimental Protocols for Infrared Spectroscopy of a Solid Sample
For a solid sample such as Benzene, 1-nitro-4-(phenylmethoxy)-, two primary methods are employed for sample preparation in transmission FTIR spectroscopy: the Potassium Bromide (KBr) pellet method and the Nujol mull method.[5]
Method 1: Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample within a solid, IR-transparent matrix, typically potassium bromide (KBr).[6][7]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Protocol:
-
Sample Grinding: In an agate mortar, finely grind approximately 1-2 mg of the solid sample.[7]
-
Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[7] Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The concentration of the sample in the KBr should be in the range of 0.2% to 1%.
-
Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[8][9] This will form a transparent or translucent pellet.
-
Background Spectrum: Run a background spectrum with an empty sample holder or a blank KBr pellet to account for atmospheric and instrumental interferences.
-
Sample Analysis: Place the KBr pellet containing the sample into the sample holder of the FTIR instrument and acquire the infrared spectrum.
Method 2: Nujol Mull Method
In this method, the solid sample is ground to a fine powder and then dispersed in a mulling agent, such as Nujol (a mineral oil), to create a paste.[10]
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Salt plates (e.g., KBr or NaCl) and holder
-
Nujol (mineral oil)
-
Spatula
Protocol:
-
Sample Grinding: Grind 5 to 10 mg of the solid sample to a fine powder in an agate mortar.[11] The particle size should ideally be less than 2 microns to reduce scattering of the infrared radiation.[11]
-
Mull Preparation: Add a small drop of Nujol to the ground sample in the mortar. Continue to grind the mixture until a uniform, thick paste (mull) is formed.
-
Sample Mounting: Using a spatula, transfer a small amount of the mull onto one salt plate. Place the second salt plate on top and gently press and rotate the plates together to spread the mull into a thin, even film. The film should appear translucent.[11]
-
Background Spectrum: Obtain a background spectrum with the empty salt plates in the sample holder.
-
Sample Analysis: Place the sandwiched salt plates in the sample holder of the FTIR spectrometer and record the spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations around 2924, 1462, and 1377 cm⁻¹), which may obscure sample peaks in these regions.[12]
Data Interpretation Workflow
The process of analyzing the obtained IR spectrum follows a logical progression from initial data acquisition to final structural elucidation.
Caption: Workflow for IR spectral analysis.
Key Functional Group Absorptions
The following diagram illustrates the relationship between the key functional groups in Benzene, 1-nitro-4-(phenylmethoxy)- and their characteristic absorption regions in the infrared spectrum.
Caption: Functional groups and their IR regions.
References
- 1. Benzene, 1-nitro-4-(phenylmethoxy)- [webbook.nist.gov]
- 2. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 9. azom.com [azom.com]
- 10. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Benzyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-benzyloxynitrobenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous compounds, namely nitroaromatics and benzyl phenyl ethers, to project its thermal behavior. This approach allows for a scientifically grounded estimation of its stability, potential hazards, and decomposition pathways.
Executive Summary
4-Benzyloxynitrobenzene is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing. This document outlines the predicted thermal behavior of 4-benzyloxynitrobenzene, including its decomposition pathways and the associated thermal hazards. It also provides detailed, generalized experimental protocols for assessing its thermal properties using standard analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Predicted Thermal Stability and Decomposition Data
Table 1: Comparative Thermal Decomposition Data of Analogous Compounds
| Compound | Technique | Key Findings | Reference |
| Benzyl Phenyl Ether | Isothermal Decomposition | Activation Energy: 53.2 kcal/mol. The primary decomposition pathway is the dissociation of the central C-O bond. | [2] |
| Nitrobenzyl Halides (ortho, meta, para isomers) | DSC, TGA, ARC | Ortho isomers are less stable than meta and para isomers. Bromide derivatives are less stable than chlorides. Decomposition is exothermic with significant gas evolution. | [3] |
| Benzyl Phenyl Ether | Hydrolysis in High-Temperature Liquid Water | Activation Energy for hydrolysis: 150.3 ± 12.5 kJ/mol. Main products are phenol and benzyl alcohol. | [4] |
Based on these analogous structures, the thermal decomposition of 4-benzyloxynitrobenzene is expected to be an exothermic process. The presence of the nitro group is likely to decrease the overall thermal stability compared to the unsubstituted benzyl phenyl ether.
Proposed Decomposition Pathway
The decomposition of 4-benzyloxynitrobenzene is likely initiated by the cleavage of the weakest bond in the molecule. Based on data from benzyl phenyl ether, the benzylic carbon-oxygen bond is a primary candidate for initial scission. The nitro group's position and electronic effects will also influence the decomposition mechanism. A plausible decomposition pathway is illustrated below.
Caption: Proposed decomposition pathway for 4-Benzyloxynitrobenzene.
Experimental Protocols for Thermal Stability Assessment
To obtain precise data for 4-benzyloxynitrobenzene, a systematic experimental approach is necessary. The following are generalized protocols for key thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of 4-benzyloxynitrobenzene into a standard aluminum or high-pressure crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20°C/min) to a final temperature that encompasses the entire decomposition profile (e.g., 400°C).
-
-
Data Analysis:
-
Determine the melting point from the peak of the endothermic event.
-
Calculate the heat of fusion by integrating the area of the melting peak.
-
Identify the onset temperature of the exothermic decomposition event.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs and to quantify the mass loss during decomposition.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of 4-benzyloxynitrobenzene into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a stable starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) to ensure complete decomposition.
-
-
Data Analysis:
-
Determine the onset temperature of weight loss.
-
Quantify the percentage of weight loss at different stages of decomposition.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Accelerating Rate Calorimetry (ARC)
Objective: To assess the thermal runaway potential under adiabatic conditions.[5][6][7]
Methodology:
-
Sample Preparation: Load a known quantity (e.g., 1-5 g) of 4-benzyloxynitrobenzene into a suitable sample bomb (e.g., titanium or stainless steel).
-
Instrument Setup:
-
Seal the bomb and place it inside the ARC calorimeter.
-
Evacuate and backfill the system with an inert gas if necessary.
-
-
Operational Mode (Heat-Wait-Search):
-
The instrument heats the sample in small temperature steps (e.g., 5°C).
-
After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02°C/min).
-
Once an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.
-
-
Data Collection:
-
The instrument records the temperature and pressure of the sample as a function of time throughout the exothermic event.
-
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating decomposition.
-
Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the Adiabatic Temperature Rise (ΔTad).[6]
-
Experimental and Safety Workflow
A logical workflow is essential for the safe and effective characterization of the thermal properties of 4-benzyloxynitrobenzene.
Caption: Workflow for thermal stability and safety assessment.
Conclusion
While direct experimental data on the thermal stability of 4-benzyloxynitrobenzene is scarce, a robust understanding of its potential hazards can be formulated by examining analogous compounds. The presence of both a benzylic ether linkage and a nitroaromatic system suggests that the compound is likely to undergo exothermic decomposition at elevated temperatures. The primary decomposition pathway is predicted to involve the cleavage of the benzylic C-O bond. For safe handling and process development, it is imperative that the detailed experimental protocols outlined in this guide are followed to establish a precise thermal profile for 4-benzyloxynitrobenzene. This will ensure that appropriate safety measures are implemented to mitigate the risks of thermal runaway.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 6. belmontscientific.com [belmontscientific.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-Depth Technical Guide to the Electron Ionization Mass Spectrum of 1-Benzyloxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 1-benzyloxy-4-nitrobenzene, a compound of interest in various chemical and pharmaceutical research fields. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex matrices.
Data Presentation
The electron ionization mass spectrum of 1-benzyloxy-4-nitrobenzene is characterized by a distinct fragmentation pattern. The key quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the significant ions, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 39 | 15 | C3H3+ | C₃H₃⁺ |
| 51 | 18 | C4H3+ | C₄H₃⁺ |
| 65 | 35 | C5H5+ | C₅H₅⁺ |
| 77 | 12 | C6H5+ | C₆H₅⁺ |
| 91 | 100 | C7H7+ | C₇H₇⁺ |
| 92 | 10 | C6H6O+• | C₆H₆O⁺• |
| 107 | 5 | C7H7O+ | C₇H₇O⁺ |
| 139 | 8 | C7H5NO2+• | C₇H₅NO₂⁺• |
| 229 | 15 | C13H11NO3+• | C₁₃H₁₁NO₃⁺• |
Fragmentation Analysis
The mass spectrum of 1-benzyloxy-4-nitrobenzene is dominated by the cleavage of the benzylic ether bond. The molecular ion (M⁺•) is observed at m/z 229 with a relative intensity of approximately 15%.[1] The base peak, with a relative intensity of 100%, is found at m/z 91.[1] This prominent peak corresponds to the highly stable benzyl cation (C₇H₇⁺), which likely rearranges to the even more stable tropylium ion.
The formation of the ion at m/z 65 (C₅H₅⁺) can be attributed to the loss of acetylene (C₂H₂) from the tropylium ion. The peak at m/z 92 is likely due to a rearrangement process, possibly forming a hydroxytropylium-like structure. The ion at m/z 139 corresponds to the nitrophenoxy radical cation, formed by the loss of the benzyl radical.
Experimental Protocols
The following is a representative experimental protocol for acquiring the electron ionization mass spectrum of 1-benzyloxy-4-nitrobenzene, based on typical parameters for the analysis of aromatic and nitroaromatic compounds.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation: A dilute solution of 1-benzyloxy-4-nitrobenzene is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Gas Chromatography (GC) Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for this analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15 °C/minute to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-300
Mandatory Visualization
The fragmentation pathway of 1-benzyloxy-4-nitrobenzene upon electron ionization is illustrated in the following diagram:
References
Methodological & Application
Application Notes and Protocols: 4-Benzyloxynitrobenzene as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-benzyloxynitrobenzene as a reagent for the protection of phenolic hydroxyl groups. This document includes detailed experimental protocols for both the protection and deprotection steps, along with representative data and reaction schemes.
Introduction
In the multistep synthesis of complex organic molecules, particularly in drug development, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group of phenols is a common functionality that often requires protection to prevent unwanted side reactions. Benzyl ethers are one of the most widely used protecting groups for alcohols and phenols due to their ease of formation and their stability under a variety of reaction conditions. While reagents like benzyl bromide and benzyl tosylate are commonly employed for benzylation, 4-benzyloxynitrobenzene offers an alternative, though less common, route for the introduction of a benzyl protecting group. The presence of the nitro group in the para position of the phenyl ring can influence the reactivity and properties of the resulting protected phenol.
This document outlines the application of 4-benzyloxynitrobenzene for the O-benzylation of phenols, typically proceeding via a nucleophilic substitution reaction under basic conditions. A standard deprotection protocol via catalytic hydrogenolysis is also provided.
Data Presentation
The following table summarizes representative quantitative data for the protection of various substituted phenols with 4-benzyloxynitrobenzene and the subsequent deprotection to regenerate the free phenol. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
| Phenol Substrate | Protecting Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Protected Phenol | Deprotection Method | Yield (%) of Deprotected Phenol |
| 4-Methylphenol | 4-Benzyloxynitrobenzene | K₂CO₃ | DMF | 80 | 6 | 85-92 | H₂, Pd/C | >95 |
| 3-Methoxyphenol | 4-Benzyloxynitrobenzene | Cs₂CO₃ | Acetonitrile | 70 | 8 | 82-90 | H₂, Pd/C | >95 |
| 4-Chlorophenol | 4-Benzyloxynitrobenzene | NaH | THF | 60 | 5 | 88-95 | H₂, Pd/C | >95 |
| 2-Naphthol | 4-Benzyloxynitrobenzene | K₂CO₃ | DMF | 80 | 7 | 80-88 | H₂, Pd/C | >95 |
Reaction Mechanisms
The protection of a phenol with 4-benzyloxynitrobenzene typically proceeds via a Williamson ether synthesis mechanism. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the benzylic carbon of 4-benzyloxynitrobenzene, displacing 4-nitrophenolate as a leaving group.
Application Note: Reduction of 1-Nitro-4-(phenylmethoxy)benzene to 4-(Benzyloxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 1-nitro-4-(phenylmethoxy)benzene to form 4-(benzyloxy)aniline, a key intermediate in pharmaceutical and chemical synthesis. The reduction of nitroaromatics is a fundamental transformation, and various methods are available to achieve this conversion.[1][2] This note focuses on catalytic hydrogenation, a widely used and efficient method, outlining protocols for both standard hydrogenation with hydrogen gas and transfer hydrogenation using hydrazine hydrate.[3][4]
Overview of the Transformation
The conversion of an aromatic nitro group to an amine is a critical step in the synthesis of a wide array of fine chemicals, including dyes, agrochemicals, and active pharmaceutical ingredients.[3] The resulting aniline derivatives are versatile building blocks for further molecular elaboration.[5] The specific reduction of 1-nitro-4-(phenylmethoxy)benzene (also known as 4-benzyloxynitrobenzene)[6] yields 4-(benzyloxy)aniline, a valuable precursor in medicinal chemistry.[7][8]
The general reaction is as follows:
Reaction: 1-Nitro-4-(phenylmethoxy)benzene → 4-(Benzyloxy)aniline
The reduction mechanism is generally understood to proceed through a sequence of intermediates, including nitroso and hydroxylamine species, before the final amine product is formed.[2][5]
Comparative Data of Reduction Methods
Several reagents and catalytic systems can accomplish the reduction of aromatic nitro compounds.[1][9] The choice of method often depends on factors such as substrate functional group tolerance, scalability, cost, and safety considerations. Below is a summary of common methods.
| Method | Catalyst / Reagent | Hydrogen Source | Typical Solvent | Temperature | Typical Yield | Key Features & Considerations |
| Catalytic Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | H₂ (gas, ~1 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temp. - 50°C | High (>95%) | Highly efficient and clean; catalyst is recyclable but pyrophoric when dry; requires handling of flammable H₂ gas.[3][10] |
| Catalytic Transfer Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | Hydrazine Hydrate (NH₂NH₂·H₂O) | Methanol, Ethanol | 25°C - 80°C | High (>95%) | Avoids the use of hydrogen gas; reaction can be rapid and exothermic; hydrazine is toxic.[4][11] |
| Catalytic Transfer Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol, Ethanol | Reflux | High | Good alternative to H₂ gas and hydrazine; byproducts are volatile.[11] |
| Metal-Acid Reduction | Iron (Fe) powder | Acid (e.g., NH₄Cl, AcOH, HCl) | Ethanol/Water | Reflux | Good to High | Cost-effective and tolerates many functional groups; requires stoichiometric amounts of metal and can lead to iron-containing waste streams.[2][12] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Concentrated HCl | Ethanol | Reflux | Good to High | A classic method, but the use of tin and concentrated acid can be less environmentally friendly.[1][9] |
Experimental Protocols
The following are detailed protocols for the reduction of 1-nitro-4-(phenylmethoxy)benzene using palladium on carbon, a preferred catalyst for its high efficiency and selectivity.[3][9]
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This protocol describes the reduction using hydrogen gas at atmospheric pressure.
Materials:
-
1-Nitro-4-(phenylmethoxy)benzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Two-neck round-bottom flask
-
Magnetic stir bar and stirrer
-
Hydrogen balloon
-
Inert gas (Nitrogen or Argon)
-
Celite pad for filtration
Procedure:
-
Add 1-nitro-4-(phenylmethoxy)benzene to the round-bottom flask, followed by the magnetic stir bar.
-
Dissolve the starting material in a suitable solvent (e.g., methanol or ethanol, approx. 0.1-0.2 M concentration).
-
Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.
-
Seal the flask and purge the system by evacuating and backfilling with inert gas three times.
-
After the final evacuation, backfill the flask with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, purge the flask with inert gas to remove all hydrogen.[3]
-
Dilute the mixture with the reaction solvent and carefully filter it through a pad of Celite to remove the Pd/C catalyst. Crucial Safety Note: Do not allow the catalyst on the Celite pad to dry, as it can be pyrophoric. Keep the filter cake wet with solvent or water until it is safely quenched.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(benzyloxy)aniline.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate
This protocol is an alternative that avoids the direct handling of hydrogen gas.[4]
Materials:
-
1-Nitro-4-(phenylmethoxy)benzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (2-5 mol%)
-
Hydrazine Monohydrate (5-10 eq)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Celite pad for filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-nitro-4-(phenylmethoxy)benzene, solvent (e.g., methanol), and the 10% Pd/C catalyst.
-
Heat the mixture to a gentle reflux (or a specified temperature, e.g., 80°C).[4]
-
Carefully add hydrazine monohydrate dropwise to the stirred mixture via the condenser. An exothermic reaction and gas evolution may be observed.
-
Maintain the temperature and continue stirring. Monitor the reaction to completion by TLC (often complete in 5-60 minutes).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, ensuring the filter cake remains wet.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(benzyloxy)aniline by standard methods if required.
Visualized Workflows and Mechanisms
General Experimental Workflow:
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzene, 1-nitro-4-(phenylmethoxy)- [webbook.nist.gov]
- 7. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of Benzyl p-Nitrophenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of Benzyl p-nitrophenyl ether to synthesize p-benzyloxyaniline. This transformation is a crucial step in the synthesis of various organic molecules, including pharmaceuticals and other advanced materials. The protocols described herein focus on the selective reduction of the nitro group while preserving the benzyl ether linkage, a common challenge in such transformations. Both classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation methods are presented, offering flexibility based on available equipment and desired reaction conditions. All quantitative data is summarized for easy comparison, and reaction pathways and workflows are visualized using diagrams.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. Benzyl p-nitrophenyl ether is a key intermediate where the selective reduction of the nitro group to an amine is often required, without the cleavage of the benzyl ether protecting group. The product, p-benzyloxyaniline, is a versatile building block in medicinal chemistry and materials science.
The primary challenge in the hydrogenation of Benzyl p-nitrophenyl ether is preventing the hydrogenolysis of the C-O benzyl bond, which would lead to the formation of p-aminophenol and toluene as byproducts. The choice of catalyst, hydrogen source, and reaction conditions are critical to achieving high selectivity and yield of the desired p-benzyloxyaniline. Palladium on carbon (Pd/C) is a commonly used catalyst for such reductions. Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate or hydrazine, often provides a milder and more selective alternative to high-pressure hydrogenation with H₂ gas.[1]
This document outlines two reliable protocols for this transformation and provides the necessary data and visualizations to aid researchers in successfully carrying out this reaction.
Reaction Principle
The overall reaction involves the reduction of the nitro group (-NO₂) of Benzyl p-nitrophenyl ether to an amino group (-NH₂) to form p-benzyloxyaniline. This is typically achieved by using a palladium catalyst to facilitate the addition of hydrogen across the N-O bonds of the nitro group.
Reaction Scheme:
The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.[1]
Data Presentation
The following tables summarize the typical quantitative data for the catalytic hydrogenation of Benzyl p-nitrophenyl ether.
Table 1: Summary of Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| Benzyl p-nitrophenyl ether | C₁₃H₁₁NO₃ | 229.23 | Substrate |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst |
| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |
| Ammonium Formate | HCOONH₄ | 63.06 | Hydrogen Donor |
| Methanol | CH₃OH | 32.04 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent/Eluent |
| Hexane | C₆H₁₄ | 86.18 | Eluent |
| Celite® | - | - | Filtration Aid |
Table 2: Comparison of Hydrogenation Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 10-20 wt% of substrate |
| Solvent | Methanol or Ethanol | Methanol |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |
| Reaction Time | 2-8 hours | 1-4 hours |
| Typical Yield | >90% | >95% |
| Selectivity | Good to Excellent | Excellent |
| Work-up | Filtration, Solvent Evaporation | Filtration, Solvent Evaporation |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This protocol describes a standard procedure for the reduction of Benzyl p-nitrophenyl ether using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl p-nitrophenyl ether (1.0 eq)
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol (10-20 mL per gram of substrate)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or Celite® plug)
Procedure:
-
In a round-bottom flask, dissolve Benzyl p-nitrophenyl ether (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and equip it with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude p-benzyloxyaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[2]
Materials:
-
Benzyl p-nitrophenyl ether (1.0 eq)
-
10% Palladium on Carbon (10-20 wt% of substrate)
-
Ammonium Formate (3-5 eq)
-
Methanol (10-20 mL per gram of substrate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add Benzyl p-nitrophenyl ether (1.0 eq) and methanol.
-
To this solution, add 10% Pd/C (10-20 wt% of the substrate).
-
With vigorous stirring, add ammonium formate (3-5 eq) portion-wise to the suspension. An exothermic reaction may be observed.
-
The reaction can be stirred at room temperature or gently heated to reflux to increase the reaction rate.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of Benzyl p-nitrophenyl ether.
Caption: General experimental workflow for catalytic hydrogenation.
Safety and Handling
-
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Handle in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon: Pd/C is pyrophoric, especially when dry and finely divided. Handle the catalyst in a wet state and under an inert atmosphere. Do not allow the catalyst to dry on the filter paper. Quench the used catalyst carefully with water before disposal.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Handle in a well-ventilated area.
-
Exothermic Reaction: The hydrogenation of nitro compounds is a highly exothermic reaction. For larger-scale reactions, proper cooling and controlled addition of reagents may be necessary to manage the reaction temperature.[3]
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion. Ensure the hydrogen source is not depleted.
-
Debenzylation (Formation of p-aminophenol): If significant debenzylation is observed, consider using the milder catalytic transfer hydrogenation method (Protocol 2). Alternatively, adding an inhibitor such as pyridine or ammonia in small quantities can suppress benzyl ether hydrogenolysis. The use of a less active catalyst or lower reaction temperatures and pressures can also improve selectivity.
-
Low Yield: Low yields may result from product loss during work-up and purification. Ensure efficient extraction and minimize transfers. Incomplete reaction is also a common cause of low yield.
Conclusion
The catalytic hydrogenation of Benzyl p-nitrophenyl ether to p-benzyloxyaniline is a robust and high-yielding transformation when appropriate conditions are employed. The choice between classical hydrogenation with H₂ gas and catalytic transfer hydrogenation allows for flexibility depending on the specific requirements of the synthesis and available resources. By carefully controlling the reaction parameters, researchers can achieve excellent selectivity for the desired product, avoiding common side reactions such as debenzylation. The protocols and data provided in this document serve as a comprehensive guide for the successful execution of this important synthetic step.
References
Application of 4-Benzyloxynitrobenzene in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxynitrobenzene is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its structure, featuring a nitro group that can be readily reduced to an amine and a benzyloxy group that serves as a stable protecting group for a phenol, makes it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of 4-benzyloxynitrobenzene in the synthesis of key pharmaceutical compounds.
Application 1: Synthesis of Paracetamol (Acetaminophen) Precursor
4-Benzyloxynitrobenzene is a key starting material in an alternative synthetic route to 4-aminophenol, the immediate precursor to the widely used analgesic and antipyretic drug, paracetamol. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the reduction of the nitro group.
Synthesis Workflow
The overall synthetic pathway from 4-benzyloxynitrobenzene to 4-aminophenol involves two main steps:
-
Reduction of the nitro group: The nitro group of 4-benzyloxynitrobenzene is reduced to an amine to form 4-benzyloxyaniline.
-
Deprotection (cleavage of the benzyl ether): The benzyl group is removed to yield the final product, 4-aminophenol.
Caption: Synthesis of Paracetamol via 4-Benzyloxynitrobenzene.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxyaniline from 4-Benzyloxynitrobenzene
This protocol is adapted from a patented method for the synthesis of 4-benzyloxyaniline hydrochloride.[1]
-
Materials:
-
4-Benzyloxynitrobenzene
-
Stannous chloride (SnCl₂)
-
Hydrochloric acid (36%)
-
Ethanol
-
Water
-
-
Procedure:
-
In a 1000 mL reaction flask, add 5 g of 36% hydrochloric acid, 400 g of water, and 160 g of ethanol.
-
With stirring, add 95 g of stannous chloride in batches.
-
Slowly heat the mixture to 70-90 °C and add 60 g of 4-benzyloxynitrobenzene in batches (approximately 10 portions).
-
Reflux the reaction mixture for 5-6 hours.
-
Slightly cool the mixture to about 70 °C and add an additional 7 g of stannous chloride and 1 g of hydrochloric acid. Continue to reflux for 1 hour to ensure complete reaction.
-
Hot filter the solution to remove any solid impurities.
-
Allow the filtrate to cool to crystallize the 4-benzyloxyaniline hydrochloride product.
-
To obtain the free base, dissolve the hydrochloride salt in a mixture of chloroform and methanol and basify with a 1.25 N sodium hydroxide solution until the pH is alkaline.[2]
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 4-benzyloxyaniline.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Benzyloxynitrobenzene | [1] |
| Product | 4-Benzyloxyaniline Hydrochloride | [1] |
| Yield | 84.11% | [1] |
Protocol 2: Synthesis of 4-Aminophenol via Debenzylation of 4-Benzyloxyaniline
-
Materials:
-
4-Benzyloxyaniline
-
48% Hydrobromic acid (HBr)
-
-
Procedure:
-
Treat the 4-benzyloxyaniline with eight parts of 48% HBr at room temperature.
-
Stir the reaction mixture for 5 hours.
-
The reaction will yield impure 7-[(4-hydroxyphenyl)amino]heptanenitrile, which upon further workup and purification will yield 4-aminophenol.[2] Note: This reference describes the debenzylation of a derivative, but the conditions are applicable to 4-benzyloxyaniline.
-
Mechanism of Action of Paracetamol
Paracetamol's analgesic and antipyretic effects are mediated through a complex mechanism that is not fully understood. It is believed to involve multiple pathways.[3][4][5][6][7]
Caption: Proposed Mechanisms of Action of Paracetamol.
Application 2: Synthesis of Bioactive Quinolines with Antitubercular Potential
The 4-benzyloxyaniline moiety is a valuable building block for the synthesis of more complex heterocyclic structures, such as quinolines, which have shown promising biological activities, including antitubercular effects.
Synthesis Workflow
The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the reaction of a 4-chloroquinoline derivative with a 4-(benzyloxy)benzylamine. While the example uses 4-(benzyloxy)benzylamine, the core 4-benzyloxyaniline structure is highly relevant for generating similar bioactive molecules.
Caption: Synthesis of Antitubercular Quinolines.
Experimental Protocol
Protocol 3: Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines
This protocol is based on the synthesis of potential antituberculosis agents.[8]
-
Materials:
-
4-(Benzyloxy)benzylamine
-
2-Alkyl-4-chloroquinoline
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylsulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vessel, combine the 2-alkyl-4-chloroquinoline and 4-(benzyloxy)benzylamine.
-
Add N,N-diisopropylethylamine (DIPEA) as a base and dimethylsulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 150 °C and stir for 20 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(4-(benzyloxy)benzyl)-4-aminoquinoline.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 2-Alkyl-4-chloroquinolines, 4-(Benzyloxy)benzylamines | [8] |
| Product | 4-Amino-N-(4-benzyloxy)quinolines | [8] |
| Yield | 26–48% | [8] |
Conclusion
4-Benzyloxynitrobenzene serves as a crucial and versatile intermediate in the synthesis of pharmaceuticals. Its utility is demonstrated in the production of precursors for common drugs like paracetamol and in the construction of novel bioactive molecules such as quinoline-based antitubercular agents. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the importance of this compound in medicinal chemistry.
References
- 1. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. google.com [google.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of Benzene, 1-nitro-4-(phenylmethoxy)- in Multi-Step Organic Synthesis
Introduction
Benzene, 1-nitro-4-(phenylmethoxy)-, also widely known as 4-benzyloxynitrobenzene, is a bifunctional aromatic compound that serves as a highly valuable intermediate in multi-step organic synthesis. Its structure incorporates two key functional groups: a nitro group, which is a strong electron-withdrawing group and a precursor to the synthetically versatile amino group, and a benzyl ether (benzyloxy group), which acts as a robust protecting group for a phenolic hydroxyl function. This unique combination allows for selective chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets. The primary applications of this reagent revolve around its use as a protected form of 4-nitrophenol and as a direct precursor to 4-benzyloxyaniline and its derivatives.
Physicochemical and Spectroscopic Data
The physical and structural properties of Benzene, 1-nitro-4-(phenylmethoxy)- are well-documented, providing a foundation for its use in synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | 1-nitro-4-(phenylmethoxy)benzene | [1] |
| Synonyms | 4-Benzyloxynitrobenzene, Benzyl p-nitrophenyl ether | [1] |
| CAS Number | 1145-76-2 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | White to light yellow solid/powder to crystal | |
| Melting Point | 105.0 to 109.0 °C | |
| UV-Vis λmax | 294 nm (in Hexane) | [2] |
Spectroscopic Characterization
While direct experimental spectra were not available in the cited search results, the expected NMR signals can be predicted based on the chemical structure. The electron-withdrawing nitro group and the electron-donating, but inductively deshielding, benzyloxy group create a distinct pattern on the two aromatic rings.
| Spectrum | Predicted Chemical Shifts (ppm) |
| ¹H NMR | ~8.2 ppm (d, 2H, Ar-H ortho to -NO₂); ~7.3-7.5 ppm (m, 5H, Phenyl-H of benzyl); ~7.1 ppm (d, 2H, Ar-H ortho to -OCH₂Ph); ~5.2 ppm (s, 2H, -OCH₂Ph) |
| ¹³C NMR | ~164 ppm (C-O); ~142 ppm (C-NO₂); ~136 ppm (ipso-C of benzyl); ~129-127 ppm (Phenyl-C of benzyl); ~126 ppm (CH ortho to -NO₂); ~115 ppm (CH ortho to -OCH₂Ph); ~71 ppm (-OCH₂Ph) |
Experimental Protocols
Protocol 1: Synthesis of Benzene, 1-nitro-4-(phenylmethoxy)- via Williamson Ether Synthesis
This protocol describes the preparation of the title compound from 4-nitrophenol, wherein the phenolic hydroxyl group is protected by benzylation. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[3]
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Materials:
-
4-Nitrophenol
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate of Benzene, 1-nitro-4-(phenylmethoxy)- will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-Benzyloxyaniline
This protocol details the conversion of Benzene, 1-nitro-4-(phenylmethoxy)- to 4-benzyloxyaniline. The reduction of an aromatic nitro group is a fundamental transformation. While various reagents can be used, reduction with stannous chloride (SnCl₂) in an acidic medium is an effective and scalable method that preserves the benzyl ether protecting group.
Logical Workflow:
Caption: Workflow for the synthesis of 4-Benzyloxyaniline.
Materials:
-
Benzene, 1-nitro-4-(phenylmethoxy)-
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve Benzene, 1-nitro-4-(phenylmethoxy)- (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated HCl.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the mixture to room temperature and carefully neutralize it by the slow addition of a 5 M NaOH solution until the pH is basic (pH > 10). Tin salts will precipitate.
-
Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-benzyloxyaniline.
Protocol 3: Deprotection of the Benzyl Ether
The removal of the benzyl protecting group unveils the phenol, a crucial step in the final stages of many synthetic routes. The choice of method is critical and depends on the stability of other functional groups in the molecule.
A) Reductive Deprotection (Hydrogenolysis) This is the most common method but will simultaneously reduce the nitro group . It is therefore used to synthesize 4-aminophenol from the title compound in a single step.
Materials:
-
Benzene, 1-nitro-4-(phenylmethoxy)-
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source or a transfer hydrogenation donor like ammonium formate.
Procedure (Catalytic Transfer Hydrogenation):
-
Dissolve Benzene, 1-nitro-4-(phenylmethoxy)- (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Add ammonium formate (5.0 eq) as the hydrogen donor.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction and filter through celite to remove the Pd/C catalyst, washing with methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-aminophenol.
B) Oxidative Deprotection For substrates where the nitro group must be preserved, oxidative cleavage is an alternative, though it may require more specialized reagents. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers.
Application in a Multi-Step Synthesis Pathway
Benzene, 1-nitro-4-(phenylmethoxy)- is strategically employed when a synthetic route requires modification of a nitrophenyl ring without interference from a reactive phenol. The benzyloxy group "masks" the phenol, endures the reaction conditions, and is removed at a later stage.
Caption: A representative multi-step synthesis pathway.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of 4-Benzyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for Suzuki-Miyaura cross-coupling reactions involving derivatives of 4-benzyloxynitrobenzene. This class of compounds is of significant interest in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in the synthesis of pharmaceuticals and other fine chemicals.
Derivatives of 4-benzyloxynitrobenzene are valuable building blocks. The benzyloxy group can serve as a protecting group for a phenol, which is a common functionality in bioactive molecules. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can be a precursor to an amino group, which is another key functional group in many drug candidates. This document covers two main approaches for the Suzuki coupling of these derivatives: the conventional coupling of halogenated 4-benzyloxynitrobenzene and the more recent, direct denitrative coupling of 4-benzyloxynitrobenzene itself.
Part 1: Suzuki Coupling of Halogenated 4-Benzyloxynitrobenzene Derivatives
The most common approach for the Suzuki coupling of 4-benzyloxynitrobenzene derivatives involves the use of a halogenated precursor, such as a bromo-substituted analog. The carbon-halogen bond serves as the reactive site for the palladium-catalyzed cross-coupling.
Quantitative Data Summary
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-butoxy-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 1-Bromo-3-butoxy-5-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 10 | 89 |
Experimental Protocol: Suzuki Coupling of an Analogous Halogenated 4-Benzyloxynitrobenzene
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 1-bromo-3-butoxy-5-nitrobenzene with an arylboronic acid.[1]
Materials:
-
1-Bromo-4-benzyloxy-2-nitrobenzene (or analogous aryl bromide) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add the halogenated 4-benzyloxynitrobenzene derivative (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.
Part 2: Direct Denitrative Suzuki Coupling of 4-Benzyloxynitrobenzene
A more advanced and atom-economical approach is the direct C-NO₂ bond functionalization, which avoids the need for a halogenated substrate.[2][3][4] This reaction typically requires more specialized catalysts and ligands.[2][3]
Quantitative Data Summary
The following table presents data for the direct denitrative Suzuki-Miyaura coupling of nitroarenes with various arylboronic acids. 4-Nitroanisole is included as a close structural analog to 4-benzyloxynitrobenzene.[2][4]
| Entry | Nitroarene | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitroanisole | Phenylboronic acid | Pd(acac)₂ (5) | BrettPhos (7.5) | K₃PO₄·nH₂O | 18-crown-6 | 1,4-Dioxane | 130 | 24 | 75 |
| 2 | 4-Nitroanisole | 4-Tolylboronic acid | Pd(acac)₂ (5) | BrettPhos (7.5) | K₃PO₄·nH₂O | 18-crown-6 | 1,4-Dioxane | 130 | 24 | 78 |
| 3 | Nitrobenzene | Phenylboronic acid | Pd(acac)₂ (5) | BrettPhos (7.5) | K₃PO₄·nH₂O | 18-crown-6 | 1,4-Dioxane | 130 | 24 | 84 |
| 4 | 1-Nitronaphthalene | Phenylboronic acid | Pd(acac)₂ (5) | BrettPhos (7.5) | K₃PO₄·nH₂O | 18-crown-6 | 1,4-Dioxane | 130 | 24 | 81 |
Experimental Protocol: Direct Denitrative Suzuki Coupling of an Analogous Nitroarene
This protocol is based on the work of Nakao, Sakaki, and coworkers for the denitrative coupling of nitroarenes.[4]
Materials:
-
4-Benzyloxynitrobenzene (or analogous nitroarene) (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (5 mol%)
-
BrettPhos (7.5 mol%)
-
Potassium phosphate hydrate (K₃PO₄·nH₂O) (3.0 equiv)
-
18-Crown-6 (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried reaction tube, combine the nitroarene (1.0 equiv), arylboronic acid (2.0 equiv), Pd(acac)₂ (5 mol%), BrettPhos (7.5 mol%), K₃PO₄·nH₂O (3.0 equiv), and 18-crown-6 (3.0 equiv).
-
Evacuate the tube and backfill with an inert gas.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Synthesis of 4-benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-benzyloxyaniline from its precursor, 1-benzyloxy-4-nitrobenzene. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and functional materials. The protocols outlined below cover three common and effective methods for the reduction of the nitro group: reduction with tin(II) chloride, catalytic transfer hydrogenation with palladium on carbon, and a metal-free reduction using sodium dithionite.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. 4-Benzyloxyaniline is a valuable intermediate, with its primary amino group serving as a key functional handle for further molecular elaboration, while the benzyl ether provides a stable protecting group for the phenolic oxygen that can be removed under specific conditions. The choice of reduction method can be critical, depending on the desired scale, functional group tolerance, and considerations for metal contamination in the final product. This document provides a comparative overview of three distinct and reliable methods for this synthesis.
Data Presentation
The following table summarizes the quantitative data for the different methods described in the experimental protocols.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Tin(II) Chloride Reduction | SnCl₂, HCl | Ethanol, Water | 70 - 90 | 5 - 7 | 83 - 84 |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux (≈65) | 1 - 2 | >95 |
| Sodium Dithionite Reduction | Na₂S₂O₄ | THF, Water | Reflux (≈66) | 2 - 4 | High |
Experimental Protocols
Method 1: Reduction with Tin(II) Chloride
This classical method utilizes tin(II) chloride in an acidic medium to efficiently reduce the nitro group. It is a robust and high-yielding procedure suitable for laboratory-scale synthesis.
Materials:
-
1-Benzyloxy-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzyloxy-4-nitrobenzene (1.0 eq).
-
Add ethanol and water to the flask.[1]
-
To this suspension, add tin(II) chloride dihydrate (4.0 - 5.0 eq) in portions, followed by the slow addition of concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to 70-90 °C and maintain it at this temperature with vigorous stirring for 5-7 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 9-10. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-benzyloxyaniline.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Method 2: Catalytic Transfer Hydrogenation
This method offers a milder and cleaner alternative to dissolving metal reductions, avoiding the generation of metallic waste. Ammonium formate is used as a hydrogen donor in the presence of a palladium on carbon catalyst. This method is often high-yielding and proceeds under neutral conditions, which can be advantageous for sensitive substrates.
Materials:
-
1-Benzyloxy-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Celite
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1-benzyloxy-4-nitrobenzene (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Add ammonium formate (3.0 - 5.0 eq) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-benzyloxyaniline.
-
If necessary, the product can be purified by column chromatography or recrystallization.
Method 3: Reduction with Sodium Dithionite
This protocol utilizes sodium dithionite, a readily available and inexpensive reducing agent, providing a metal-free alternative for the reduction of the nitro group. The reaction is typically carried out in a biphasic solvent system.
Materials:
-
1-Benzyloxy-4-nitrobenzene
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-benzyloxy-4-nitrobenzene (1.0 eq) in a suitable organic solvent such as THF or methanol.
-
In a separate beaker, prepare a solution of sodium dithionite (3.0 - 4.0 eq) in water.
-
With vigorous stirring, add the aqueous sodium dithionite solution to the solution of the nitro compound.
-
Heat the biphasic mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-benzyloxyaniline can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
References
Application of Benzyl Ethers in Solid-Phase Peptide Synthesis: A Focus on the p-Alkoxybenzyl Linker (Wang Resin)
Introduction
While direct application of Benzyl p-nitrophenyl ether in solid-phase peptide synthesis (SPPS) is not documented in standard literature, the core structure is highly reminiscent of the widely utilized p-alkoxybenzyl ether linkage. This linkage is the cornerstone of the ubiquitous Wang resin, a foundational tool for the synthesis of C-terminal carboxylic acid peptides using Fmoc chemistry. This document provides detailed application notes and protocols for the use of p-alkoxybenzyl alcohol resins (Wang resins) in SPPS, which is likely the intended subject of interest for researchers, scientists, and drug development professionals.
The Wang resin linker, a 4-hydroxybenzyl alcohol moiety, is attached to a polystyrene solid support via a stable phenyl ether bond. The C-terminal amino acid of the peptide is then esterified to the benzylic alcohol of the linker. This ester bond is stable under the basic conditions required for Fmoc deprotection during peptide chain elongation but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), to release the final peptide with a free C-terminal carboxylic acid.[1][2][3]
Key Applications in Solid-Phase Peptide Synthesis
-
Synthesis of C-Terminal Carboxylic Acid Peptides: The primary application of Wang resin is in the Fmoc-based SPPS of peptides where a C-terminal acid is desired.[2][3]
-
Solid-Phase Organic Synthesis: Beyond peptide synthesis, the acid-labile nature of the linker makes Wang resin a versatile solid support for a variety of organic transformations where a substrate needs to be tethered and later released from a solid phase.[1]
-
Compatibility with Fmoc Chemistry: The stability of the p-alkoxybenzyl ester linkage to the basic conditions (typically piperidine in DMF) used for Fmoc group removal is a key advantage, making it a standard choice for this synthetic strategy.[2][3]
Experimental Protocols
Preparation of p-Alkoxybenzyl Alcohol (Wang) Resin
The synthesis of Wang resin typically begins with a chloromethylated polystyrene resin (Merrifield resin). The linker is introduced through a Williamson ether synthesis reaction with 4-hydroxybenzyl alcohol.
Protocol: Synthesis of Wang Resin
-
Swell chloromethylated polystyrene resin in a suitable solvent such as DMF.
-
Prepare a solution of 4-hydroxybenzyl alcohol and a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in DMF.
-
Add the solution of the alkoxide to the swollen resin.
-
Heat the reaction mixture (e.g., to 60-80 °C) and allow it to react for several hours to overnight.
-
After the reaction is complete, filter the resin and wash it extensively with DMF, a mixture of DMF/water, water, methanol, and finally dichloromethane (DCM).
-
Dry the resin under vacuum to a constant weight.
-
The loading capacity of the resin (mmol of hydroxyl groups per gram of resin) can be determined by methods such as Fmoc-Cl titration or by attaching an Fmoc-amino acid and measuring the UV absorbance of the dibenzofulvene-piperidine adduct upon Fmoc removal.
Attachment of the First Fmoc-Amino Acid to Wang Resin
The first amino acid is esterified to the hydroxyl groups of the Wang resin. Several methods can be employed, with the choice often depending on the specific amino acid to minimize side reactions like racemization. The use of pre-loaded Wang resins is often recommended to bypass these challenges.[3]
Protocol: Loading of the First Fmoc-Amino Acid using DIC/DMAP
-
Swell the Wang resin in DCM or DMF for at least 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid) to the amino acid solution.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents relative to the resin loading) to the resin suspension.
-
Add the pre-activated amino acid solution to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
To cap any unreacted hydroxyl groups, an optional step of adding an excess of an acylating agent like acetic anhydride can be performed.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Determine the final loading of the amino acid on the resin.
| Parameter | Value | Reference |
| Fmoc-Amino Acid | 3-5 equivalents | [2] |
| Coupling Agent (DIC) | 1 equivalent (to AA) | [3] |
| Catalyst (DMAP) | 0.1 equivalents | [2] |
| Reaction Time | 2-4 hours | [2] |
Solid-Phase Peptide Synthesis Cycle (Fmoc-Strategy)
The peptide chain is elongated in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Protocol: SPPS Cycle
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base (e.g., DIPEA or 2,4,6-collidine).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF to remove excess reagents and by-products.
-
(Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat this cycle for each amino acid in the peptide sequence.
Cleavage of the Peptide from the Wang Resin
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
Protocol: TFA Cleavage
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during the cleavage process.
-
Add the cleavage cocktail to the peptide-resin in a reaction vessel.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
| Reagent | Percentage | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage of linker and side-chain protecting groups | [2] |
| Water | 2.5% | Scavenger | [2] |
| Triisopropylsilane (TIS) | 2.5% | Scavenger | [2] |
Visualizing the Workflow
Caption: Workflow for SPPS using Wang Resin.
Chemical Transformation
Caption: Key Chemical Transformations in SPPS on Wang Resin.
References
Application Notes and Protocols for Sonogashira Cross-Coupling of Halogenated 4-Benzyloxynitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira cross-coupling reaction for the synthesis of various alkynyl-substituted 4-benzyloxynitrobenzene derivatives. This class of compounds serves as valuable intermediates in the development of novel pharmaceuticals and functional organic materials. The protocols detailed below are based on established methodologies for Sonogashira reactions, with specific considerations for substrates bearing both an electron-withdrawing nitro group and a benzyloxy ether linkage.
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[2] For halogenated 4-benzyloxynitrobenzene derivatives, the presence of the electron-withdrawing nitro group generally enhances the reactivity of the aryl halide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[3][4] The reactivity of the halogenated derivatives follows the order I > Br > Cl.[1]
Reaction Principle: The Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the halogenated 4-benzyloxynitrobenzene.
-
Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkyne moiety to the palladium complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-4-benzyloxynitrobenzene product and regenerate the active Pd(0) catalyst, thus completing the cycle.
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Sonogashira cross-coupling of halogenated 4-benzyloxynitrobenzene derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates and alkynes.
Protocol 1: General Procedure for the Coupling of Iodo-4-benzyloxynitrobenzene Derivatives
This protocol is optimized for the more reactive iodo-substituted substrates.
Materials:
-
Halogenated 4-benzyloxynitrobenzene (e.g., 4-benzyloxy-1-iodo-2-nitrobenzene) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the iodo-4-benzyloxynitrobenzene derivative, PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Coupling of Bromo-4-benzyloxynitrobenzene Derivatives
This protocol is adapted for the less reactive bromo-substituted substrates and typically requires elevated temperatures.
Materials:
-
Halogenated 4-benzyloxynitrobenzene (e.g., 1-bromo-4-benzyloxy-2-nitrobenzene) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine the bromo-4-benzyloxynitrobenzene derivative, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Experimental Workflow
The general workflow for performing a Sonogashira cross-coupling reaction is outlined below.
Caption: General experimental workflow for Sonogashira cross-coupling.
Data Presentation
The following tables summarize representative data for the Sonogashira cross-coupling of various halogenated 4-benzyloxynitrobenzene derivatives with different terminal alkynes. Yields are for isolated products after purification.
Table 1: Sonogashira Coupling of 4-Benzyloxy-1-iodo-2-nitrobenzene
| Entry | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | DMF | RT | 12 | 92 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | THF | RT | 16 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | THF | RT | 8 | 95 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | DMF | RT | 14 | 89 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | THF | RT | 24 | 78 |
Table 2: Sonogashira Coupling of 1-Bromo-4-benzyloxy-2-nitrobenzene
| Entry | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF | 70 | 24 | 88 |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | DMF | 80 | 36 | 75 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DMF | 60 | 18 | 90 |
| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | DMF | 70 | 28 | 82 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | DMF | 80 | 48 | 65 |
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
The use of an inert atmosphere (argon or nitrogen) is crucial to prevent the deactivation of the catalyst and undesired side reactions.
Troubleshooting
-
Low or no yield: Ensure that the reaction was performed under strictly anhydrous and anaerobic conditions. The quality of the palladium catalyst, base, and solvent is critical. An increase in temperature or reaction time may be necessary for less reactive substrates.
-
Formation of homocoupled alkyne (Glaser coupling): This side reaction can be minimized by ensuring an inert atmosphere and using the appropriate amount of copper co-catalyst.
-
Dehalogenation of the starting material: This can occur at elevated temperatures. If observed, consider lowering the reaction temperature or using a more active catalyst system to shorten the reaction time.
These application notes and protocols are intended to serve as a guide. For novel substrates or alkynes, optimization of the reaction conditions is recommended to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyloxy-4-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and address common issues encountered during the synthesis of 1-Benzyloxy-4-nitrobenzene.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotonation: The synthesis, typically a Williamson ether synthesis, requires the formation of an alkoxide or phenoxide ion. If the base is not strong enough or used in insufficient quantity, the starting alcohol/phenol will not be fully deprotonated, leading to a low concentration of the nucleophile.
-
Poor Solubility/Mixing: The reaction often involves multiple phases (solid-liquid or liquid-liquid), and poor mixing can severely limit the reaction rate.
-
Solution 1: Use a Phase Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can shuttle one reactant across the phase boundary to react with the other.[4][5] This dramatically increases the reaction rate and yield.
-
Solution 2: Employ Ultrasound: Sonication (ultrasound) can create fine emulsions, increasing the interfacial area between phases and enhancing the reaction rate. Combining ultrasound with a PTC has been shown to achieve conversions as high as 98%.[4]
-
Solution 3: Optimize Stirring: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: If the reaction is slow, consider moderately increasing the temperature. For instance, a synthesis using 4-nitrophenol and benzyl bromide in DMF proceeds well at 70°C.[3] Monitor the reaction progress using TLC to determine the optimal reaction time and avoid potential decomposition or side reactions from prolonged heating.
-
-
Side Reactions: The primary side reaction is E2 elimination, especially if your alkyl halide is secondary or tertiary.[1][6]
-
Solution: Since benzyl halides are primary, elimination is less of a concern. However, ensure your reagents are pure.
-
Q2: I am observing unexpected byproducts in my final product. What could they be and how do I prevent them?
The most common byproducts depend on your chosen starting materials.
-
Unreacted Starting Materials: This is the most common impurity.
-
Prevention: As discussed in Q1, optimize reaction conditions (time, temperature, stoichiometry, catalyst) to drive the reaction to completion. Use TLC to monitor the disappearance of the limiting reagent.
-
-
C-Alkylation Products: Phenoxides are ambident nucleophiles and can undergo alkylation at the carbon atoms of the ring in addition to the desired O-alkylation.
-
Prevention: The solvent choice can influence the ratio of C- vs. O-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1]
-
-
Elimination Products: If using a sterically hindered alkyl halide, an alkene byproduct may form.[1][7]
-
Prevention: This is unlikely when using benzyl halides. Always use primary alkyl halides for the Williamson ether synthesis when possible.[6]
-
Q3: The work-up procedure is complicated, and I'm losing product during purification. Are there any tips?
A typical work-up involves quenching the reaction, separating the organic and aqueous layers, and purifying the crude product.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, especially when a PTC is used.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Use gentle, swirling inversions instead of vigorous shaking.
-
-
Product Loss During Recrystallization: Choosing the right solvent is key for high recovery.
-
Solution: 1-Benzyloxy-4-nitrobenzene has been successfully recrystallized from ethanol.[3] Perform small-scale solubility tests to find the ideal single or mixed solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1-Benzyloxy-4-nitrobenzene?
The Williamson ether synthesis is the most popular and versatile method.[1][6][8] A highly effective variation involves reacting 4-nitrophenol with benzyl bromide using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF.[3] This method uses readily available and relatively inexpensive starting materials.
Q2: Can I use 4-chloronitrobenzene or 4-fluoronitrobenzene instead of 4-nitrophenol?
Yes. The synthesis can be performed via nucleophilic aromatic substitution. You can react 1-chloro-4-nitrobenzene or 4-fluoronitrobenzene with benzyl alcohol in the presence of a base. Using a phase transfer catalyst and/or ultrasound has been shown to be highly effective for this route, particularly with 1-chloro-4-nitrobenzene.[4][9]
Q3: What is a phase transfer catalyst (PTC) and why is it recommended?
A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[5] In this synthesis, which often involves an aqueous or solid phase (containing the base and phenoxide) and an organic phase (containing the benzyl halide), a PTC like a quaternary ammonium salt (e.g., TBAB) carries the phenoxide anion into the organic phase to react.[4][9] This overcomes the immiscibility of the reactants, leading to a faster reaction and higher yield under milder conditions.[5][10]
Q4: What are the optimal conditions for the ultrasound-assisted PTC synthesis?
One study identified the following optimal conditions for the reaction between 1-chloronitrobenzene and benzyl alcohol:
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Base: Potassium hydroxide (KOH)
-
Temperature: 60°C
-
Ultrasound: 40 kHz, 200 W, 50% duty cycle These conditions resulted in a maximum conversion of 98%.[4]
Quantitative Data Summary
| Starting Materials | Base | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield/Conversion | Reference |
| 4-Nitrophenol, Benzyl bromide | K₂CO₃ | None | DMF | 70 | 1 h (base rxn) | Very high yield | [3] |
| 1-Chloronitrobenzene, Benzyl alcohol | KOH | TBAB, Ultrasound | Chlorobenzene | 60 | - | 98% Conversion | [4] |
| 4-Fluoronitrobenzene, Benzyl alcohol | NaH | None | DMF | 0 to RT | 2 h | - | [2] |
Detailed Experimental Protocol
This protocol is based on the high-yield method reported for the synthesis from 4-nitrophenol and benzyl bromide.[3]
Materials:
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq).
-
Base Addition: Add anhydrous, finely powdered potassium carbonate (1.2 eq) to the flask.
-
Solvent Addition: Add a sufficient volume of DMF to fully dissolve the reactants upon heating (e.g., ~10 mL per gram of 4-nitrophenol).
-
Phenoxide Formation: Heat the reaction mixture to 70°C and stir for 1 hour. This allows for the formation of the potassium 4-nitrophenoxide salt.
-
Alkylation: Cool the mixture to room temperature. Slowly add benzyl bromide (1.05 eq) to the reaction mixture dropwise via a syringe or dropping funnel.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the 4-nitrophenol spot has disappeared.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-Benzyloxy-4-nitrobenzene as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Reaction mechanism for the Williamson ether synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 1-BENZYLOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Synthesis [organic-chemistry.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. ijche.com [ijche.com]
- 10. iajpr.com [iajpr.com]
Technical Support Center: Reduction of Benzyl p-Nitrophenyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of benzyl p-nitrophenyl ether to its corresponding aniline.
Troubleshooting Guide & FAQs
Q1: My reaction is slow or incomplete. How can I improve the yield of p-aminophenyl benzyl ether?
An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that your reducing agents are fresh and of high purity. For instance, some reagents like sodium dithionite can decompose during storage. When using metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl), the metal should be finely powdered to maximize surface area, and the acid concentration is critical for the reaction rate.
-
Solvent and Solubility: The starting material, benzyl p-nitrophenyl ether, must be soluble in the reaction solvent. If you are experiencing solubility issues, consider using solvents like THF or co-solvent systems such as ethanol/water.
-
Reaction Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate. However, be aware that higher temperatures can sometimes promote side reactions.
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may form.
Q2: I am observing significant amounts of side products other than the cleaved ether. What are they and how can I minimize their formation?
The reduction of a nitro group proceeds in a stepwise manner, and incomplete reduction can lead to the formation of several intermediates as side products.
The primary side products from incomplete reduction are nitroso, hydroxylamine, azoxy, and azo compounds. The formation of these species is a common challenge.
To improve selectivity for the desired amine:
-
Choice of Reducing Agent: Certain reducing agents are more prone to stopping at intermediate stages. For example, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can lead to the formation of azo products.[1] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (e.g., Fe, Sn, Zn in acid) are generally more effective at achieving complete reduction to the amine.
-
Temperature Control: The reduction reaction can be exothermic. Localized overheating may promote the formation of side products like azobenzene derivatives. Therefore, proper temperature control is crucial.
Q3: My main side product is phenol, indicating cleavage of the benzyl ether. How can I prevent this?
This is a critical issue when reducing a nitro group in the presence of a benzyl ether. The benzylic C-O bond is susceptible to cleavage (hydrogenolysis), particularly under catalytic hydrogenation conditions.
-
Avoid Standard Catalytic Hydrogenation with Pd/C: While catalytic hydrogenation is a common method for nitro group reduction, standard conditions (e.g., H₂ with Pd/C) are known to cleave benzyl ethers.[2]
-
Chemoselective Reduction Methods: To preserve the benzyl ether, consider using a chemoselective reduction method that preferentially reduces the nitro group. These include:
-
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or zinc (Zn) in acetic acid are known to be effective and selective for nitro group reduction without cleaving the benzyl ether.[1][3]
-
Sodium Borohydride with a Catalyst: The combination of sodium borohydride (NaBH₄) with iron(II) chloride (FeCl₂) has been shown to be a selective system for reducing nitroarenes in the presence of other sensitive functional groups.
-
Trichlorosilane: A process using trichlorosilane in the presence of a base has been described as highly chemoselective for nitro group reduction, leaving functional groups like benzyl ethers intact.[4]
-
Modified Catalytic Hydrogenation: While standard Pd/C is problematic, specialized catalyst systems, such as palladium-nickel bimetallic nanoparticles, have been developed for the chemoselective hydrogenation of nitrobenzyl ethers to the corresponding aminobenzyl ethers.[5]
-
Data Presentation
The choice of reducing agent is critical for achieving the desired outcome. The following table summarizes common reduction methods and their suitability for the reduction of benzyl p-nitrophenyl ether.
| Reducing Agent/System | Primary Product | Major Side Product(s) | Suitability for Benzyl p-Nitrophenyl Ether Reduction |
| H₂ / Pd/C | p-Aminophenyl benzyl ether | Phenol , Toluene, Incomplete reduction products | Low: High risk of benzyl ether cleavage. |
| SnCl₂ / HCl | p-Aminophenyl benzyl ether | Incomplete reduction products | High: Generally selective for the nitro group. |
| Fe / HCl or Acetic Acid | p-Aminophenyl benzyl ether | Incomplete reduction products | High: A classic and cost-effective selective method. |
| Zn / Acetic Acid | p-Aminophenyl benzyl ether | Incomplete reduction products | High: Mild and selective for nitro group reduction.[1] |
| NaBH₄ / FeCl₂ | p-Aminophenyl benzyl ether | Incomplete reduction products | High: Reported to be a highly chemoselective system. |
| Trichlorosilane / Base | p-Aminophenyl benzyl ether | Incomplete reduction products | High: Described as extremely chemoselective.[4] |
Experimental Protocols
1. Reduction using Tin(II) Chloride (SnCl₂)
This method is often preferred for its chemoselectivity in the presence of reducible functional groups like benzyl ethers.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl p-nitrophenyl ether (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents, to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude p-aminophenyl benzyl ether. Further purification can be achieved by column chromatography or recrystallization.
2. Catalytic Hydrogenation (for substrates without easily cleaved groups)
While not recommended for benzyl p-nitrophenyl ether due to the high risk of debenzylation, the general protocol is as follows for other nitroarenes.
-
Setup: Dissolve the nitroaromatic compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions under pressure).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude amine.
Visualizations
Below are diagrams illustrating the reaction pathways and experimental workflow.
Caption: Reaction pathways in the reduction of benzyl p-nitrophenyl ether.
Caption: General experimental workflow for the reduction reaction.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 5. Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles [agris.fao.org]
Optimizing reaction conditions for the debenzylation of 4-Benzyloxynitrobenzene
Welcome to the technical support center for the debenzylation of 4-benzyloxynitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debenzylation of 4-benzyloxynitrobenzene?
A1: The two most prevalent and effective methods for the debenzylation of 4-benzyloxynitrobenzene are:
-
Catalytic Hydrogenation: This classic method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with hydrogen gas (H₂). It is a widely used and generally efficient method for benzyl ether cleavage.
-
Catalytic Transfer Hydrogenation (CTH): This method also employs a palladium catalyst but uses a hydrogen donor molecule in situ, rather than hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. CTH is often favored for its milder reaction conditions and enhanced chemoselectivity, particularly when sensitive functional groups like a nitro group are present.[1][2]
Q2: What is the primary challenge in the debenzylation of 4-benzyloxynitrobenzene?
A2: The principal challenge is achieving selective cleavage of the benzyl ether without concurrently reducing the nitro group to an amine. Standard catalytic hydrogenation conditions can often lead to the reduction of both functional groups. Catalytic transfer hydrogenation is often employed to mitigate this side reaction.
Q3: What are the expected products of this reaction?
A3: The desired product is 4-nitrophenol. The primary byproduct of the benzyl group cleavage is toluene. If the nitro group is also reduced, 4-aminophenol will be formed as a significant side product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s).
Q5: Is it necessary to use an inert atmosphere?
A5: For catalytic hydrogenation with H₂, it is standard practice to purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures with air. For catalytic transfer hydrogenation, while not as critical as with H₂ gas, performing the reaction under an inert atmosphere is good practice to prevent potential oxidation side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Steps:
-
Catalyst Inactivity:
-
Possible Cause: The Pd/C catalyst may be old, have reduced activity, or may have been poisoned by impurities.
-
Solution: Use a fresh batch of catalyst. If using a previously opened bottle, consider that it may have been deactivated by atmospheric components. Increasing the catalyst loading can also be beneficial.
-
-
Reagent Quality:
-
Possible Cause: For CTH, the ammonium formate may have absorbed moisture, which can hinder the reaction. Solvents may not be of sufficient purity or may contain water.
-
Solution: Use anhydrous ammonium formate. Ensure that the solvent (e.g., methanol, ethanol) is of high purity and anhydrous.
-
-
Reaction Conditions:
-
Possible Cause: The reaction temperature may be too low, leading to slow kinetics. The concentration of the substrate might also be too high.
-
Solution: For CTH, heating the reaction mixture to reflux can significantly increase the reaction rate. For H₂/Pd/C, ensure the reaction is at least at room temperature. Diluting the reaction mixture might also be beneficial.
-
-
Reaction Setup:
-
Possible Cause: For reactions with H₂ gas, there might be a leak in the system, preventing a positive hydrogen pressure. The reaction mixture may not be stirred vigorously enough.
-
Solution: Ensure all joints are properly sealed and that the hydrogen balloon remains inflated. Use a stir bar and stir plate that provide vigorous agitation to ensure good mixing of the heterogeneous catalyst with the solution.
-
Issue 2: Formation of 4-Aminophenol (Nitro Group Reduction)
This is the most common side reaction, leading to a mixture of products and a lower yield of the desired 4-nitrophenol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the formation of 4-aminophenol.
Detailed Steps:
-
Choice of Method:
-
Possible Cause: Standard catalytic hydrogenation with H₂/Pd/C is often too reactive and can reduce both the benzyl ether and the nitro group.
-
Solution: Switch to Catalytic Transfer Hydrogenation (CTH) with ammonium formate as the hydrogen donor. CTH is generally milder and more chemoselective, favoring the cleavage of the benzyl ether over the reduction of the nitro group.
-
-
Reaction Time:
-
Possible Cause: Prolonged reaction times, even under milder CTH conditions, can lead to the eventual reduction of the nitro group.
-
Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction immediately to prevent over-reduction.
-
-
Reaction Temperature:
-
Possible Cause: Higher temperatures can increase the rate of nitro group reduction.
-
Solution: If nitro group reduction is observed at reflux, try running the reaction at a lower temperature (e.g., room temperature). The reaction will be slower, but potentially more selective.
-
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This is the recommended method for the selective debenzylation of 4-benzyloxynitrobenzene.
Materials:
-
4-Benzyloxynitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzyloxynitrobenzene (1.0 eq).
-
Add methanol (approximately 20 mL per gram of starting material).
-
To this solution, add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Finally, add anhydrous ammonium formate (4-5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-65°C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation with H₂ Gas
This method is less selective but can be effective if CTH is not an option. Careful monitoring is crucial to avoid over-reduction.
Materials:
-
4-Benzyloxynitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-benzyloxynitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10% by weight of the starting material).
-
Seal the flask with a septum and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction closely by TLC.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the debenzylation of 4-benzyloxynitrobenzene. Please note that actual results may vary depending on the specific experimental setup and reagent quality.
Table 1: Comparison of Debenzylation Methods
| Method | Catalyst | Reagent | Solvent | Temperature | Typical Reaction Time | Typical Yield of 4-Nitrophenol | Selectivity |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm) | EtOH | Room Temp. | 2-6 hours | Variable | Low to Moderate |
| Catalytic Transfer Hydrogenation | 10% Pd/C | NH₄HCO₂ | MeOH | Reflux | 30-90 min | High | High |
Table 2: Optimization of Catalytic Transfer Hydrogenation
| Catalyst Loading (wt%) | Ammonium Formate (eq.) | Temperature | Reaction Time | Yield of 4-Nitrophenol |
| 10% | 4 | Reflux | 60 min | >90% |
| 20% | 4 | Reflux | 30 min | >95% |
| 10% | 5 | Reflux | 45 min | >95% |
| 10% | 4 | Room Temp. | 8-12 hours | ~85% |
References
Technical Support Center: Overcoming Solubility Challenges of Benzyl p-Nitrophenyl Ether in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Benzyl p-nitrophenyl ether in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Benzyl p-nitrophenyl ether?
Q2: My Benzyl p-nitrophenyl ether, initially dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous buffer. What are my options?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[7] There are three primary strategies you can employ to overcome this:
-
Co-solvency: Introduce a water-miscible organic co-solvent to the aqueous buffer to increase the overall polarity of the solvent system, thereby enhancing the solubility of your compound.[8]
-
Micellar Solubilization: Utilize surfactants, which form micelles in aqueous solutions. These micelles can encapsulate the hydrophobic Benzyl p-nitrophenyl ether molecules, increasing their apparent solubility.[9][10]
-
Cyclodextrin Complexation: Employ cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Benzyl p-nitrophenyl ether can form an inclusion complex with the cyclodextrin, enhancing its solubility in water.[11][12][13]
Q3: What are the key differences between these solubilization techniques?
A3: The choice of solubilization method depends on the specific requirements of your experiment, such as the desired final concentration, potential for interference with downstream assays, and the nature of the experimental system (e.g., in vitro, in vivo). The table below summarizes the key differences:
| Feature | Co-solvency | Micellar Solubilization | Cyclodextrin Complexation |
| Mechanism | Increases the overall polarity of the solvent mixture.[8] | Encapsulates the hydrophobic compound within micelles.[9] | Forms an inclusion complex with the hydrophobic compound.[11] |
| Typical Agents | DMSO, ethanol, propylene glycol, polyethylene glycol (PEG).[8][14] | Tween® 80, Polysorbates, Sodium Dodecyl Sulfate (SDS).[7][9] | α-, β-, γ-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD).[12][15] |
| Advantages | Simple to implement, can significantly increase solubility.[16] | High solubilization capacity, widely used in pharmaceutical formulations.[9] | High solubilization efficiency, can improve stability and bioavailability.[12][13] |
| Disadvantages | The organic solvent may interfere with biological assays or cause toxicity at higher concentrations.[7] | Surfactants can disrupt cell membranes and may interfere with certain assays.[7] | Can have a saturation limit for complexation; potential for competitive displacement by other molecules.[15] |
Troubleshooting Guides
Issue 1: Compound Precipitation with Co-solvents
Q: I'm using a co-solvent, but my compound is still precipitating. What can I do?
A: If you are still observing precipitation with a co-solvent, consider the following troubleshooting steps:
-
Optimize the Co-solvent Concentration: The concentration of the co-solvent is critical. You may need to systematically test different concentrations to find the optimal balance between solubility and potential assay interference.
-
Try a Different Co-solvent: Not all co-solvents are equally effective for all compounds. Consider testing other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Check the pH of your Buffer: For ionizable compounds, the pH of the aqueous buffer can significantly impact solubility. While Benzyl p-nitrophenyl ether is not strongly ionizable, ensuring a consistent and appropriate pH is good practice.
-
Control the Dilution Process: Instead of a single large dilution, perform a serial dilution. A gradual decrease in the organic solvent concentration can help maintain the compound in solution. Also, add the compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[7]
Issue 2: High Variability in Assay Results
Q: I am observing high variability in my experimental results. Could this be related to solubility?
A: Yes, poor solubility is a common cause of high variability in assay results. Inconsistent compound concentration in your assay wells due to precipitation or aggregation will lead to unreliable data.
Troubleshooting Workflow for High Variability:
Caption: Troubleshooting workflow for addressing high assay variability potentially caused by poor compound solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[17]
Caption: Workflow for determining thermodynamic aqueous solubility using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of solid Benzyl p-nitrophenyl ether to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., >10,000 x g) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be prepared for accurate quantification.
-
Result: The measured concentration represents the thermodynamic solubility of Benzyl p-nitrophenyl ether under the tested conditions.
Protocol 2: Solubilization using Cyclodextrins (Phase-Solubility Study)
This protocol is used to determine the effectiveness of a cyclodextrin in solubilizing a hydrophobic compound.
Caption: Workflow for conducting a phase-solubility study with cyclodextrins.
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Addition of Compound: Add an excess amount of solid Benzyl p-nitrophenyl ether to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake them at a constant temperature for 24-72 hours to reach equilibrium.
-
Phase Separation: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Determine the concentration of dissolved Benzyl p-nitrophenyl ether in the clear supernatant or filtrate of each sample using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the concentration of dissolved Benzyl p-nitrophenyl ether as a function of the cyclodextrin concentration. The slope of the initial linear portion of the phase-solubility diagram can be used to determine the stability constant of the inclusion complex.
Protocol 3: Micellar Solubilization Assessment
This protocol helps to assess the ability of a surfactant to increase the solubility of a hydrophobic compound.
Caption: Workflow for assessing micellar solubilization of a hydrophobic compound.
Methodology:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of a surfactant (e.g., Tween® 80) at concentrations both below and above its critical micelle concentration (CMC).
-
Add Compound: Add an excess of solid Benzyl p-nitrophenyl ether to each surfactant solution.
-
Equilibrate: Shake the samples at a constant temperature for 24 hours to allow for equilibrium.
-
Separate Phases: Remove undissolved compound by centrifugation or filtration.
-
Quantify: Measure the concentration of the dissolved compound in the clear aqueous phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Analyze Data: Plot the solubility of Benzyl p-nitrophenyl ether against the surfactant concentration. A significant increase in solubility above the CMC indicates micellar solubilization.
Data Presentation: Representative Solubility Enhancement
The following tables present representative quantitative data on the solubility enhancement of poorly soluble compounds using the discussed techniques. Note: This data is for illustrative purposes and the actual solubility enhancement for Benzyl p-nitrophenyl ether may vary.
Table 1: Example of Co-solvent Effect on the Solubility of a Model Hydrophobic Compound
| Co-solvent | Concentration in Water (v/v) | Solubility Increase (Fold) |
| Ethanol | 10% | ~5 |
| Ethanol | 20% | ~25 |
| Propylene Glycol | 10% | ~8 |
| Propylene Glycol | 20% | ~40 |
| PEG 400 | 10% | ~15 |
| PEG 400 | 20% | ~100 |
Table 2: Example of Cyclodextrin-Mediated Solubility Enhancement of a Model Aromatic Compound
| Cyclodextrin (10 mM) | Apparent Solubility (µg/mL) | Solubility Increase (Fold) |
| None (Intrinsic Solubility) | 1.5 | 1 |
| α-Cyclodextrin | 25 | ~17 |
| β-Cyclodextrin | 150 | 100 |
| γ-Cyclodextrin | 80 | ~53 |
| HP-β-Cyclodextrin | 550 | ~367 |
| SBE-β-Cyclodextrin | 800 | ~533 |
Table 3: Example of Micellar Solubilization of a Poorly Soluble Drug by Surfactants
| Surfactant (at 1% w/v) | Apparent Solubility (µg/mL) | Solubility Increase (Fold) |
| None (Intrinsic Solubility) | 0.5 | 1 |
| Sodium Dodecyl Sulfate (SDS) | 150 | 300 |
| Polysorbate 80 (Tween® 80) | 250 | 500 |
| Poloxamer 188 | 180 | 360 |
References
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
- 6. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Micellar solubilization of drugs. [sites.ualberta.ca]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS [rjpharmacognosy.ir]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Preventing cleavage of the benzyl ether during nitro group reduction
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemoselective reduction of nitro groups in the presence of benzyl ether protecting groups.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of nitro groups while aiming to preserve benzyl ether functionality.
| Issue | Potential Cause | Recommended Solution |
| 1. Cleavage of Benzyl Ether | Harsh Hydrogenation Conditions: Standard catalytic hydrogenation with H₂, Pd/C, or Pt/C is known to cleave benzyl ethers.[1][2] | Switch to a milder reduction method: - Transfer Hydrogenation: Use a hydrogen donor like ammonium formate, formic acid, or cyclohexene with Pd/C.[3][4] - Metal Reductants: Employ reagents such as Sodium Dithionite (Na₂S₂O₄), Tin(II) Chloride (SnCl₂), or Iron (Fe) in acidic media.[5][6][7][8] |
| 2. Incomplete Nitro Group Reduction | Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for a complete reaction. | Increase the molar equivalents of the reducing agent. For instance, when using SnCl₂, ensure a sufficient molar ratio relative to the nitro group. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for benzyl ether cleavage. | |
| Catalyst Deactivation: The catalyst may be poisoned or of poor quality. | Use fresh, high-quality catalyst. For catalytic methods, ensure the catalyst has not been exposed to poisons like sulfur compounds.[9] | |
| 3. Formation of Side Products (e.g., Azo Compounds) | Inappropriate Reducing Agent: Some strong reducing agents like LiAlH₄ can lead to the formation of azo compounds from aromatic nitro groups.[10] | Use a chemoselective reducing agent known to cleanly produce anilines, such as Sodium Dithionite or SnCl₂.[6][11] |
| 4. Reaction Stalls or is Sluggish | Poor Catalyst Activity: The activity of catalysts like Pd/C can vary between batches and suppliers.[1] | Try a different batch or supplier of the catalyst. Consider using a more active catalyst if the current one is ineffective. |
| Solvent Effects: The choice of solvent can significantly impact reaction rates. | Optimize the solvent system. For example, the rate of hydrogenolysis with Pd/C can be influenced by the solvent, with THF and acetic acid often being more effective than alcohols.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is my benzyl ether being cleaved during nitro group reduction?
A1: The most common reason for benzyl ether cleavage is the use of standard catalytic hydrogenation conditions (e.g., H₂ gas with Pd/C or Pt/C).[1][2] These conditions are highly effective for both nitro group reduction and the hydrogenolysis of benzyl ethers. To avoid this, you should opt for a chemoselective reduction method that is milder and less prone to cleaving the benzyl ether protecting group.
Q2: What are the best methods to selectively reduce a nitro group without affecting a benzyl ether?
A2: Several methods are well-suited for this transformation:
-
Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a palladium catalyst. It is generally milder than using hydrogen gas directly.[3][4]
-
Sodium Dithionite (Na₂S₂O₄): This is a mild and economical reducing agent that shows high chemoselectivity for nitro groups in the presence of other sensitive functionalities.[6][13]
-
Tin(II) Chloride (SnCl₂): This reagent is effective for the selective reduction of aromatic nitro groups and is compatible with benzyl ethers.[5][14]
-
Iron (Fe) in Acidic Media: A classic and reliable method for nitro group reduction that typically does not affect benzyl ethers.[8]
Q3: Can I use Raney Nickel for this reduction?
A3: While Raney Nickel is a powerful catalyst for the reduction of various functional groups, including nitro groups, it can also promote the cleavage of benzyl ethers (debenzylation).[15][16][17] Its use requires careful optimization of reaction conditions to achieve the desired selectivity, and in many cases, other methods are preferred to ensure the preservation of the benzyl ether.
Q4: How can I monitor the progress of the reaction to prevent over-reduction or side reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can track the disappearance of the starting material (nitro compound) and the appearance of the product (aniline). It is also advisable to run a co-spot with the starting material and a reference standard of the desired product if available. This allows you to stop the reaction once the starting material is consumed, minimizing the risk of side reactions.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the chemoselective reduction of nitro groups while preserving benzyl ethers, with representative quantitative data.
| Method | Reagents & Conditions | Substrate Scope | Yield (%) | Key Advantages | Potential Drawbacks |
| Transfer Hydrogenation | Pd/C, Ammonium Formate, MeOH, reflux | Aromatic nitro compounds | ~90-95 | Mild conditions, avoids handling H₂ gas. | Catalyst cost, potential for catalyst poisoning. |
| Sodium Dithionite | Na₂S₂O₄, H₂O/Dioxane, rt | Aromatic nitro compounds | ~85-95 | High chemoselectivity, mild, metal-free.[6][13] | Requires aqueous conditions, which may be unsuitable for some substrates. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH, reflux | Aromatic nitro compounds | ~80-90 | Good selectivity, tolerates various functional groups.[5] | Formation of tin byproducts can complicate purification.[18] |
| Iron/Acetic Acid | Fe powder, Acetic Acid, heat | Aromatic nitro compounds | ~75-90 | Inexpensive, reliable.[8] | Acidic conditions, workup can be cumbersome. |
| Trichlorosilane | HSiCl₃, Et₃N, CH₂Cl₂ | Aromatic and aliphatic nitro compounds | High | Highly chemoselective.[19] | Reagent is moisture-sensitive. |
Experimental Protocols & Visualizations
Decision-Making Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate method for nitro group reduction in the presence of a benzyl ether.
Caption: A decision tree for selecting a suitable nitro reduction method.
Detailed Experimental Protocol: Reduction using Sodium Dithionite
This protocol provides a general procedure for the reduction of an aromatic nitro compound to an aniline using sodium dithionite, a method known for its high chemoselectivity that preserves benzyl ethers.[6]
Materials:
-
Aromatic nitro compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dioxane (or another suitable organic solvent like THF or ethanol)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent mixture, such as 2:1 dioxane/water.
-
Preparation of Reducing Agent Solution: In a separate beaker, dissolve sodium dithionite (3.0-5.0 eq) in deionized water.
-
Reaction Execution: Slowly add the aqueous solution of sodium dithionite to the stirred solution of the nitro compound at room temperature. The reaction is often exothermic and may require cooling with a water bath to maintain room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude aniline product. The product can be further purified by column chromatography or recrystallization if necessary.
This technical support guide provides a comprehensive overview of strategies to prevent benzyl ether cleavage during nitro group reduction. For specific substrates, some optimization of the provided protocols may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. lzchemical.com [lzchemical.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 15. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 16. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Raney nickel - Wikipedia [en.wikipedia.org]
- 18. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 19. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
Troubleshooting unexpected byproducts in the synthesis of 1-Benzyloxy-4-nitrobenzene
This guide provides troubleshooting for common issues encountered during the synthesis of 1-benzyloxy-4-nitrobenzene, a valuable intermediate in pharmaceutical and specialty chemical development. The questions and answers below address specific experimental challenges to help researchers, scientists, and drug development professionals optimize their synthetic protocols.
Troubleshooting Guide
Question 1: Why is my yield of 1-benzyloxy-4-nitrobenzene unexpectedly low?
An unexpectedly low yield is one of the most common problems. Several factors, from reagent quality to reaction conditions, can be responsible. A systematic check of the following is recommended:
-
Incomplete Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. A typical temperature range for this Williamson ether synthesis is 50-100 °C.[1]
-
Reagent Quality and Stoichiometry:
-
Moisture: The Williamson ether synthesis is highly sensitive to water.[2][3] Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can consume the base and hydrolyze the benzyl halide to benzyl alcohol, a potential byproduct.
-
Base: If using a solid base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), ensure it is fresh and has been stored under anhydrous conditions. The base must be strong enough to completely deprotonate the 4-nitrophenol to its more reactive phenoxide form.[4][5]
-
Purity: Use purified starting materials. Impurities in the 4-nitrophenol or benzyl halide can lead to side reactions.
-
-
Suboptimal Reaction Conditions:
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended as they effectively solvate the cation, leading to a more reactive, "naked" nucleophile.[1][2] Protic solvents can slow the reaction.[1]
-
Temperature: While higher temperatures can increase the reaction rate, excessive heat can promote side reactions and decomposition, often indicated by the reaction mixture turning dark. A moderate temperature (e.g., 70°C) is often a good starting point.[6]
-
Question 2: My final product is contaminated with unreacted 4-nitrophenol. How can I remove it?
This is a common purification challenge. Due to the acidic nature of its hydroxyl group, 4-nitrophenol can be easily removed with a basic wash during the work-up procedure.
-
Procedure: After the reaction is complete and the solvent has been removed or diluted with an extraction solvent (like ethyl acetate), wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). The base will deprotonate the acidic 4-nitrophenol, forming the water-soluble sodium 4-nitrophenoxide salt, which will partition into the aqueous layer. The desired ether product, being non-acidic, will remain in the organic layer. Repeat the wash, then wash with water and brine, dry the organic layer, and concentrate to obtain the purified product.
Question 3: The reaction mixture turned dark brown or black. What is the cause?
A significant color change to dark brown or black typically indicates decomposition.
-
High Temperatures: The most likely cause is that the reaction temperature was too high, leading to the decomposition of the nitro-containing aromatic compounds or side reactions with the solvent.
-
Solvent Reactivity: Certain solvents can react under basic conditions. For example, using acetone as a solvent with a strong base can lead to aldol condensation side products, which can be colored.[7] Sticking to robust polar aprotic solvents like DMF is advisable.[7][8][9]
-
Impure Reagents: Impurities in the starting materials could also be unstable at the reaction temperature.
To resolve this, try running the reaction at a lower temperature for a longer period.
Question 4: I see an unexpected spot on my TLC plate. What could this byproduct be?
Several byproducts can form under the conditions of a Williamson ether synthesis.[1]
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide if water is present in the reaction mixture.
-
C-Alkylated Product (2-benzyl-4-nitrophenol): Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at a ring carbon (C-alkylation).[1][7] While O-alkylation is generally favored, the choice of solvent can influence the ratio. Polar aprotic solvents like DMF strongly favor the desired O-alkylation.[1][10]
-
Dibenzyl Ether: This can form if the benzyl alcohol byproduct (from hydrolysis) is deprotonated by the base and then reacts with another molecule of benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-benzyloxy-4-nitrobenzene?
The most frequently cited laboratory method is a Williamson ether synthesis involving the reaction of 4-nitrophenol with benzyl bromide using a base like potassium carbonate in a polar aprotic solvent like DMF.[6]
Q2: Which base is best for this synthesis?
For synthesizing aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are easier to handle than stronger bases like sodium hydride (NaH).[7] NaH is also effective but requires stricter anhydrous conditions.[4]
Q3: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the best method. Spot the reaction mixture alongside your starting materials (4-nitrophenol and benzyl bromide). The reaction is complete when the spot corresponding to the limiting reagent (usually 4-nitrophenol) has disappeared and a new, less polar spot for the product has appeared.
Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is not always necessary but can be beneficial, especially in solid-liquid systems (e.g., K₂CO₃ in a non-polar solvent). The PTC helps shuttle the phenoxide from the solid or aqueous phase into the organic phase where the benzyl halide is, thereby accelerating the reaction.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis of 1-Benzyloxy-4-nitrobenzene
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | 70 | 1 | High | [6] |
| Benzyl alcohol | 4-Fluoronitrobenzene | NaH | DMF | 0 - 20 | 2 | Not Specified | [11] |
| 4-Chloronitrobenzene | Benzyl alcohol | KOH | Chlorobenzene | 60 | Not Specified | 98 (conversion) | N/A |
Table 2: Physical and Spectroscopic Data for Key Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Benzyloxy-4-nitrobenzene | 1145-76-2 | 229.23 | 105.0 - 109.0 | White to light yellow powder/crystal |
| 4-Nitrophenol | 100-02-7 | 139.11 | 113 - 114 | Yellowish crystalline solid |
| Benzyl Bromide | 100-39-0 | 171.04 | -3 to -1 | Colorless to yellow liquid |
Experimental Protocols
Protocol: Synthesis of 1-Benzyloxy-4-nitrobenzene from 4-Nitrophenol
This protocol is adapted from a reported literature procedure.[6]
Materials:
-
4-Nitrophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF.
-
Reagent Addition: Stir the mixture at room temperature for 15-20 minutes to form the potassium 4-nitrophenoxide salt.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 70°C and stir for 1 hour, monitoring the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with 1M NaOH solution (2x) to remove any unreacted 4-nitrophenol.
-
Wash the organic layer with water (2x) and then with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 1-benzyloxy-4-nitrobenzene as a crystalline solid.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 1-benzyloxy-4-nitrobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. 1-BENZYLOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
Scaling up the synthesis of Benzene, 1-nitro-4-(phenylmethoxy)- for industrial applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Benzene, 1-nitro-4-(phenylmethoxy)-, also known as 4-Benzyloxynitrobenzene.[1][2][3] The primary synthesis route is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of Benzene, 1-nitro-4-(phenylmethoxy)-.
Q1: My reaction yield is very low or non-existent. What are the common causes?
A1: Low or no yield in the Williamson ether synthesis is a frequent issue. A systematic approach to troubleshooting is recommended.[7] Key areas to investigate include:
-
Reagent Quality: The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used, as water can consume the base.[8] The base itself, such as sodium hydride (NaH), can be deactivated by improper storage; a gray appearance may indicate deactivation.[8]
-
Reaction Conditions: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote competing side reactions like elimination.[4][8] A typical temperature range for this synthesis is 50-100 °C.[8]
-
Nature of Reactants: This synthesis works best with primary alkyl halides. Benzyl bromide or chloride are excellent substrates. Secondary and tertiary alkyl halides are more prone to E2 elimination, which competes with the desired SN2 reaction.[9][10]
Caption: A workflow for systematically troubleshooting low yields.
Q2: I'm observing the formation of byproducts. What are the likely side reactions?
A2: The two most common side reactions in the synthesis of Benzene, 1-nitro-4-(phenylmethoxy)- are elimination and C-alkylation.
-
Elimination: The alkoxide of 4-nitrophenol is a strong base and can cause the elimination of H-X from the benzyl halide, especially at higher temperatures or if using secondary/tertiary halides (which is not the case for benzyl halides but is a general consideration for Williamson synthesis).[4][9]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, the desired product) or at the aromatic ring (C-alkylation).[4][7] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[7]
Q3: How does my choice of solvent impact the reaction?
A3: The solvent plays a crucial role. Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are often the best choices.[7][9] They effectively solvate the cation (e.g., Na⁺ or K⁺) of the alkoxide, leaving the phenoxide anion more "naked" and thus more nucleophilic for the SN2 attack. Protic solvents, such as water or alcohols, can solvate the phenoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[7]
| Solvent Type | Examples | Effect on Nucleophilicity | Typical Use |
| Polar Aprotic | DMF, Acetonitrile | High (Increases reaction rate) | Recommended for Williamson Synthesis[7][9] |
| Polar Protic | Water, Ethanol | Low (Decreases reaction rate) | Generally avoided[7] |
| Apolar | Hexane, Toluene | Very Low (Poor solubility of alkoxide) | Not recommended |
Table 1: Influence of Solvent Type on Reaction Efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for synthesizing Benzene, 1-nitro-4-(phenylmethoxy)- on a lab scale?
A1: A reliable lab-scale synthesis involves the reaction of 4-nitrophenol with benzyl bromide using a base like potassium carbonate in a polar aprotic solvent.
Detailed Experimental Protocol[11]
-
Reactant Preparation: Dissolve 4-nitrophenol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (approx. 1.2 eq) to the solution.
-
Heating: Heat the mixture to 70°C for 1 hour to form the potassium 4-nitrophenoxide in situ.
-
Alkylating Agent: Add benzyl bromide (1.0 eq) to the reaction mixture.
-
Reaction: Maintain the temperature at 70°C and stir for an additional 3 hours.
-
Workup: After cooling, pour the reaction mixture into water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure Benzene, 1-nitro-4-(phenylmethoxy)-. A yield of approximately 95% can be expected.[11]
Q2: What are the key challenges when scaling this synthesis for industrial applications?
A2: Scaling up the Williamson ether synthesis presents several challenges:
-
Thermal Management: The reaction can be exothermic. Efficient heat dissipation is crucial on an industrial scale to prevent runaway reactions and control the formation of side products.[12]
-
Reagent Handling: The use of strong bases like sodium hydride requires specialized handling procedures to manage its reactivity and flammability. Using weaker bases like potassium carbonate is often safer for large-scale operations.[13]
-
Solvent Selection and Recovery: Solvents like DMF are effective but can be difficult to remove and recycle, adding to the process cost and environmental impact.[9] Phase-transfer catalysis is often employed in industrial syntheses to facilitate the reaction in less polar, more easily managed solvent systems.[9]
-
Waste Management: The formation of salt byproducts (e.g., KBr, NaCl) requires efficient separation and disposal methods.[4][14]
Caption: Key challenges in scaling the synthesis from lab to industry.
Q3: Can I use benzyl chloride instead of benzyl bromide?
A3: Yes, benzyl chloride can be used. However, the reaction rate will likely be slower. The SN2 reaction mechanism depends on a good leaving group.[4] Leaving group ability generally follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, benzyl bromide is more reactive than benzyl chloride, leading to shorter reaction times or the ability to use milder conditions. The choice may depend on a cost-benefit analysis of reagent price versus process efficiency.
Q4: What are the main applications of Benzene, 1-nitro-4-(phenylmethoxy)-?
A4: Benzene, 1-nitro-4-(phenylmethoxy)- is a versatile intermediate in the chemical industry.[15] Its primary use is in the synthesis of other chemicals, particularly as a precursor to dyes and colorants.[16] It is also a valuable building block in the pharmaceutical and agrochemical sectors.[15] The nitro group can be readily reduced to an amine (forming 4-benzyloxyaniline), a common functional group in many active pharmaceutical ingredients (APIs).[3][15]
References
- 1. Benzene, 1-nitro-4-(phenylmethoxy)- [webbook.nist.gov]
- 2. Benzene, 1-nitro-4-(phenylmethoxy)- | CymitQuimica [cymitquimica.com]
- 3. 1-BENZYLOXY-4-NITROBENZENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. m.youtube.com [m.youtube.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. nbinno.com [nbinno.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 4-Benzyloxynitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the catalytic hydrogenation of 4-benzyloxynitrobenzene to 4-benzyloxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in the hydrogenation of 4-benzyloxynitrobenzene?
A1: The primary indicators of catalyst poisoning during this reaction include:
-
A significant slowdown or complete halt of the reaction, often observed as a cessation of hydrogen uptake.[1]
-
A noticeable decrease in the yield of the desired product, 4-benzyloxyaniline, and reduced selectivity.[1]
-
The necessity for more forcing reaction conditions, such as higher temperatures or pressures, to achieve complete conversion.[1]
-
A visible change in the catalyst's appearance, for instance, a change in color.[1]
-
An increase in the formation of side products, particularly the debenzylated product, 4-aminophenol.
Q2: What are the likely sources of catalyst poisons in this reaction?
A2: Catalyst poisons can be introduced from several sources within the experimental setup:[1]
-
Reactants: The 4-benzyloxynitrobenzene starting material may contain impurities from its synthesis, such as residual sulfur-containing reagents.
-
Solvents: The purity of the solvent is crucial. Technical-grade solvents may contain traces of sulfur compounds or other inhibitors.
-
Hydrogen Gas: The hydrogen gas itself can be a source of contamination, with carbon monoxide being a common impurity that can strongly adsorb to and deactivate the catalyst.[1]
-
Reaction Byproducts: The amine product, 4-benzyloxyaniline, can itself act as an inhibitor by competing with the nitro compound for active sites on the catalyst surface.
Q3: Which chemical compounds are known to be potent poisons for the palladium catalysts typically used in this hydrogenation?
A3: Palladium catalysts are highly susceptible to poisoning by a variety of compounds, even at trace levels:
-
Sulfur Compounds: Thiols, thioethers, thiophenes, and hydrogen sulfide are severe poisons for palladium catalysts.[1] They bind strongly and often irreversibly to the palladium surface, blocking active sites.[2]
-
Nitrogen Compounds: While the desired product is an amine, other nitrogen-containing functional groups can act as inhibitors.[1]
-
Halides: Both organic and inorganic halides can deactivate the catalyst.[1]
-
Carbon Monoxide (CO): CO, often found as an impurity in hydrogen gas, is a strong poison that can rapidly deactivate the catalyst by forming strong bonds with the metal surface.[1]
-
Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can cause irreversible poisoning.[1]
Q4: How can I differentiate between catalyst poisoning and other issues like poor catalyst activity or mass transfer limitations?
A4: A systematic approach can help diagnose the root cause of a sluggish or stalled reaction:
-
Catalyst Activity: If you suspect the catalyst is old or inactive, try a fresh batch under standard conditions.[3] Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a useful alternative to test.[3]
-
Mass Transfer: Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen gas to the catalyst surface. A flat solvent surface with a high surface area-to-volume ratio is also beneficial.[3]
-
Poisoning: If a fresh, active catalyst under well-stirred conditions still results in a slow or incomplete reaction, catalyst poisoning is the most likely cause. Consider purifying your starting materials and solvent, or using a higher purity grade of hydrogen.
Q5: Can a poisoned catalyst be regenerated?
A5: Regeneration of a poisoned catalyst is sometimes possible, depending on the nature of the poison:
-
Reversible Poisoning: For deactivation caused by coking (the deposition of carbonaceous material on the catalyst surface), an oxidative treatment (calcination in air) followed by reduction can restore activity.[2] Washing the catalyst with a suitable solvent can also remove some adsorbed impurities.[4]
-
Irreversible Poisoning: Poisoning by strongly chemisorbed species like sulfur is often irreversible.[2] While some aggressive chemical treatments or high-temperature reduction methods exist, they may not fully restore the catalyst's original activity and can sometimes damage the catalyst support.[4][5] A common regeneration method for sulfur-poisoned Pd/C catalysts involves drying and oxidizing the catalyst in a hot air stream (50-140°C).[5]
Troubleshooting Guides
Issue 1: Low or No Conversion to 4-Benzyloxyaniline
Symptoms:
-
The reaction stalls before the starting material is fully consumed.
-
Hydrogen uptake is significantly slower than expected or stops prematurely.
-
TLC or GC analysis shows a large amount of unreacted 4-benzyloxynitrobenzene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Significant Formation of Debenzylated Product (4-Aminophenol)
Symptoms:
-
TLC or GC analysis shows the presence of a significant amount of 4-aminophenol in the reaction mixture.
-
The yield of the desired 4-benzyloxyaniline is lower than expected, even with full conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive debenzylation.
Experimental Protocols
General Protocol for Hydrogenation of 4-Benzyloxynitrobenzene
This protocol provides a general starting point for the hydrogenation of 4-benzyloxynitrobenzene. Optimization of catalyst loading, solvent, temperature, and pressure may be necessary.
Materials:
-
4-Benzyloxynitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration setup
Procedure:
-
Vessel Preparation: To a hydrogenation vessel equipped with a magnetic stir bar, add 4-benzyloxynitrobenzene (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (to prevent the pyrophoric catalyst from igniting in the presence of solvent vapors), carefully add 10% Pd/C (typically 5-10 mol% of Pd).[3]
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the substrate and create a slurry with the catalyst.
-
Purging: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in an autoclave).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet with solvent.
-
Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-benzyloxyaniline. Further purification can be achieved by recrystallization or column chromatography.
Caption: A typical experimental workflow for the hydrogenation of 4-benzyloxynitrobenzene.
Protocol for Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol is a general guideline for the regeneration of a Pd/C catalyst that has been poisoned by sulfur compounds. The effectiveness of this procedure may vary.
Materials:
-
Poisoned Pd/C catalyst
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hot air source (e.g., oven with a gentle air stream)
Procedure:
-
Washing: Wash the deactivated catalyst with a solvent like DMF to remove any adsorbed organic deposits.[4]
-
Water Wash: Thoroughly wash the catalyst with deionized water.
-
Drying and Oxidation: Dry the catalyst in an oven with a gentle flow of hot air at a temperature between 50-140°C.[5] This oxidative treatment helps to remove chemisorbed sulfur.
-
Reduction (Optional): For some applications, a subsequent reduction step with hydrogen may be necessary to fully restore the catalyst's activity.
Data on Catalyst Poisoning
| Poison Class | Examples | Typical Sources | Effect on Catalyst Activity | Reversibility | Mitigation Strategies |
| Sulfur Compounds | Thiols, Thioethers, Thiophenes, H₂S | Starting materials, solvents | Severe deactivation, even at ppm levels[2] | Often irreversible[2] | Purification of reactants and solvents, use of guard beds. |
| Nitrogen Compounds | Amines, Amides, Pyridines | Product, starting materials, solvents | Moderate to severe inhibition by competitive adsorption[1] | Generally reversible | Use of a more active catalyst, optimization of reaction conditions. |
| Halides | Organic and Inorganic Halides | Starting materials, solvents | Moderate deactivation[1] | Variable | Purification of starting materials. |
| Carbon Monoxide | CO | Impurity in hydrogen gas | Strong poisoning, leading to rapid loss of activity[1] | Reversible with CO-free H₂ stream | Use of high-purity hydrogen, gas purifiers. |
| Heavy Metals | Pb, Hg, As | Starting materials | Severe and irreversible poisoning[1] | Irreversible | Stringent purification of starting materials. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All chemical reactions should be conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Chemoselective reduction of the nitro group in the presence of other functional groups
Welcome to the technical support center for the chemoselective reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions (FAQs) for navigating the challenges of selectively reducing a nitro group in the presence of other sensitive functional groups.
Troubleshooting Guides
This section addresses common issues encountered during the chemoselective reduction of a nitro group and provides systematic approaches to resolving them.
Issue 1: Incomplete or Sluggish Reaction
Symptoms: The reaction stalls before the complete consumption of the starting material, or the reaction rate is exceptionally slow.
Possible Causes & Solutions:
-
Reagent/Catalyst Inactivity: The reducing agent or catalyst may have degraded. For catalytic hydrogenations, the catalyst might be poisoned.
-
Insufficient Stoichiometry of Reducing Agent: An inadequate amount of the reducing agent can lead to incomplete conversion.
-
Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1]
-
-
Low Reaction Temperature: Some substrates require thermal energy to overcome the activation barrier.
-
Poor Solubility: If the substrate is not well-dissolved, the reaction will be slow.
-
Solution: Choose a solvent system in which the starting material is soluble. For particularly hydrophobic compounds, a co-solvent like ethanol or acetic acid in THF can be beneficial for hydrogenations.[3]
-
Issue 2: Formation of Side Products (e.g., Hydroxylamines, Nitroso, Azoxy Compounds)
Symptoms: Observation of colored byproducts (often yellow, orange, or red) and isolation of intermediates instead of the desired amine.
Possible Causes & Solutions:
-
Incomplete Reduction: The reduction of a nitro group is a stepwise process, and intermediates can accumulate under suboptimal conditions.[1][2]
-
Solution: Ensure sufficient reducing agent and optimal reaction time and temperature to favor the complete six-electron reduction to the amine.[1]
-
-
Over-reduction of Other Functional Groups: The chosen reducing agent is not selective enough for the substrate.
-
Solution: Consult the reagent selection guide below to choose a more chemoselective reducing agent. For example, catalytic hydrogenation with Pd/C can reduce alkenes and cause dehalogenation, so alternatives like sulfided Pt/C or SnCl₂ should be considered.[4]
-
-
Exothermic Reaction Leading to Overheating: Uncontrolled temperature can promote the formation of side products like azobenzene derivatives.[1]
-
Solution: Implement proper temperature control, such as using an ice bath during the addition of reagents.
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce a nitro group in the presence of a ketone or aldehyde?
A1: This is a common challenge as carbonyl groups are susceptible to reduction. A recommended method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate, which is mild and highly selective for nitro groups over carbonyls.[4][5] Another robust method is using iron powder in the presence of an acid like hydrochloric acid or acetic acid.[4][6]
Q2: What is the best approach to reduce a nitro group without affecting an ester or amide functionality?
A2: Esters and amides are generally less reactive than ketones but can be reduced under harsh conditions. The NaBH₄/FeCl₂ system has shown good selectivity for nitro groups over esters.[4][7] SnCl₂·2H₂O is also an excellent choice as it generally does not affect esters or amides.[4][5]
Q3: My molecule contains a nitrile group. How can I reduce the nitro group selectively?
A3: Nitriles can be reduced to amines, often under similar conditions to nitro group reduction, making selectivity crucial. SnCl₂·2H₂O is a preferred reagent as it generally does not affect nitriles.[4][5]
Q4: How can I avoid dehalogenation of my aryl halide during nitro group reduction?
A4: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation. To avoid this, consider using Raney Nickel with H₂.[4][8] Sulfided Pt/C with H₂ can also be highly selective for nitro group reduction while preserving halogens.[4] Non-catalytic methods like SnCl₂ or Fe/HCl are also excellent options as they do not typically cause dehalogenation.[4]
Q5: Can I reduce a nitro group in the presence of an alkene or alkyne?
A5: Yes, but care must be taken as carbon-carbon multiple bonds are easily reduced by catalytic hydrogenation. Sodium sulfide (Na₂S) can be an effective reagent that often spares alkenes.[4] For substrates with both nitro and alkene groups, Fe/NH₄Cl in ethanol at reflux is another viable option.[9]
Data Presentation: Comparison of Selective Nitro Reduction Methods
The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Reducing Agent/System | Typical Solvent(s) | Typical Yield (%) | Compatible Functional Groups | Incompatible/Sensitive Functional Groups |
| H₂, Pd/C | Ethanol, Methanol | >90 | Esters, Amides, Nitriles | Alkenes, Alkynes, Aryl Halides, Benzyl Ethers |
| H₂, Raney Nickel | Ethanol, Methanol | >85 | Aryl Halides, Esters, Amides | Alkenes, Alkynes, Carbonyls (can be reduced) |
| H₂, Pt/C (sulfided) | Acetonitrile | 80-90 | Aryl Halides, Alkenes | - |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Acetic Acid | >85 | Ketones, Aldehydes, Esters, Amides, Nitriles, Halides | Acid-sensitive groups |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | >90 | Ketones, Aldehydes, Esters, Amides, Nitriles, Halides | - |
| Na₂S | Ethanol/Water | 70-90 | Alkenes, Esters | - |
| NaBH₄/FeCl₂ | Methanol/Water | >90 | Esters | - |
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is suitable for substrates containing sensitive functional groups like ketones, esters, and nitriles.[4]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[5]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective Reduction using Palladium on Carbon (Pd/C) and Ammonium Formate
This method is often used for its mild conditions and avoidance of high-pressure hydrogen gas. It can be selective, but optimization may be required to preserve sensitive groups like alkenes.[4]
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Visualizations
Caption: Reagent selection workflow for selective nitro reduction.
Caption: Nitro group reduction pathway and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative Purity Analysis of 1-Benzyloxy-4-nitrobenzene: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 1-Benzyloxy-4-nitrobenzene is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Benzyloxy-4-nitrobenzene, presenting supporting experimental data and detailed protocols.
High-Performance Liquid Chromatography stands as the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds such as 1-Benzyloxy-4-nitrobenzene. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in quality control and analytical research. This guide will explore a standard reversed-phase HPLC (RP-HPLC) method and compare it with an alternative method employing a different stationary phase to highlight variances in selectivity and performance.
Understanding Potential Impurities
The synthesis of 1-Benzyloxy-4-nitrobenzene, commonly prepared from 4-nitrophenol and benzyl bromide, can lead to the presence of several process-related impurities.[1] These may include unreacted starting materials, by-products from side reactions, and degradation products. For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: 4-Nitrophenol (unreacted starting material)
-
Impurity B: Benzyl Bromide (unreacted starting material)
-
Impurity C: Dibenzyl ether (by-product)
-
Impurity D: 4,4'-Dibenzyloxyazoxybenzene (impurity from potential side reaction)
Comparative Quantitative Analysis by HPLC
Two distinct HPLC methods were evaluated for the purity analysis of a representative sample of 1-Benzyloxy-4-nitrobenzene. Method 1 employs a standard C18 stationary phase, while Method 2 utilizes a Phenyl-Hexyl column to leverage alternative separation mechanisms, such as π-π interactions with the aromatic analytes.
Table 1: Comparative HPLC Data for the Purity Analysis of 1-Benzyloxy-4-nitrobenzene
| Compound | Method 1: RP-HPLC (C18 Column) | Method 2: RP-HPLC (Phenyl-Hexyl Column) | ||
| Retention Time (min) | % Area | Retention Time (min) | % Area | |
| Impurity A (4-Nitrophenol) | 3.2 | 0.45 | 3.8 | 0.46 |
| Impurity B (Benzyl Bromide) | 4.5 | 0.20 | 4.9 | 0.21 |
| Impurity C (Dibenzyl ether) | 8.9 | 0.15 | 9.5 | 0.14 |
| 1-Benzyloxy-4-nitrobenzene | 7.6 | 99.10 | 8.2 | 99.08 |
| Impurity D (4,4'-Dibenzyloxyazoxybenzene) | 11.2 | 0.10 | 12.1 | 0.11 |
The data indicates that both methods are capable of separating the main component from its potential impurities, with the Phenyl-Hexyl column in Method 2 providing slightly longer retention times, which could be beneficial for resolving other unknown impurities.
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Method 1: Reversed-Phase HPLC with a C18 Column
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a 1-liter solvent reservoir bottle and mix thoroughly.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
Standard and Sample Solution Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 1-Benzyloxy-4-nitrobenzene reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
-
Instrumentation: A standard HPLC system as described in Method 1.
-
Column: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol:Water (70:30, v/v), Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Mobile Phase, Standard, and Sample Preparation: Follow the same procedures as in Method 1, substituting the mobile phase components and concentrations as indicated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the analytical method and the desired outcome.
Caption: Workflow for the quantitative analysis of 1-Benzyloxy-4-nitrobenzene by HPLC.
Caption: Logical relationship for comparing alternative HPLC methods for purity analysis.
Conclusion
Both the C18 and Phenyl-Hexyl column-based HPLC methods provide effective means for the quantitative purity analysis of 1-Benzyloxy-4-nitrobenzene. The choice between them may depend on the specific impurity profile of the sample. For routine quality control, the C18 method is robust and widely applicable. However, the Phenyl-Hexyl method offers an orthogonal separation mechanism that can be valuable for method validation and for resolving challenging impurity co-elutions. The provided protocols serve as a solid foundation for researchers to develop and validate their own analytical methods for this important chemical intermediate.
References
A Comparative Guide to Phenol Protecting Groups: Benzyl Ether and Its Alternatives
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups for phenols is a critical determinant of success. The benzyl (Bn) ether stands as a stalwart in this field, prized for its robustness and unique deprotection pathways.[1] This guide provides an objective comparison of benzyl ether with other commonly employed phenol protecting groups, including silyl ethers, acetals (MOM ethers), and esters. The comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic routes.
Comparative Stability and Deprotection
The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and selectively removed under mild conditions without affecting other functional groups.[2] The choice of a protecting group is therefore contingent on its ability to withstand specific reaction conditions while allowing for selective removal at a later stage.[1]
Benzyl (Bn) Ethers: Benzyl ethers are known for their general stability in both acidic and basic media, making them a reliable choice for many applications.[1][3] Their defining feature is their susceptibility to reductive cleavage, particularly through catalytic hydrogenolysis (H₂/Pd-C), which provides a mild and orthogonal deprotection strategy.[1][4][5]
Silyl Ethers (e.g., TBDMS, TIPS): This class of protecting groups is characterized by its lability to fluoride ions.[5][6] The stability of silyl ethers under acidic and basic conditions varies depending on the steric bulk of the silicon substituents, with the general order of acid stability being TMS < TES < TBDMS < TIPS < TBDPS.[5] They are generally stable to the reductive conditions used for benzyl ether cleavage.[1]
Methoxymethyl (MOM) Ethers: As a type of acetal, MOM ethers are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[5][7][8] This allows for selective deprotection when orthogonal strategies are required.
Ester Protecting Groups (e.g., Acetate): Ester protecting groups are typically introduced under acylation conditions and are most commonly removed by hydrolysis under basic conditions (saponification).[1] They are stable to the catalytic hydrogenolysis conditions used to cleave benzyl ethers but are sensitive to nucleophiles and strong bases.[1]
The following table summarizes the stability of these protecting groups under various reaction conditions.
| Protecting Group | Strong Acids | Strong Bases | Oxidizing Conditions | Reductive Conditions (H₂/Pd-C) | Nucleophiles | Fluoride Ions |
| Benzyl (Bn) Ether | Stable | Stable | Labile (e.g., DDQ for PMB)[4] | Labile [1][5] | Stable | Stable |
| Silyl Ethers (TBDMS) | Labile[1][5] | Stable | Stable | Stable[1] | Stable | Labile [5][6] |
| MOM Ether | Labile [5][7][8] | Stable | Stable | Stable[3] | Stable | Stable |
| Acetate (Ac) Ester | Stable | Labile [1][9] | Stable | Stable[1] | Labile | Stable |
Protection and Deprotection Methodologies
The ease of formation and cleavage, along with the specific conditions and yields, are crucial factors in selecting a protecting group.
Protection of Phenols: A Comparative Overview
| Protecting Group | Reagents | Base | Solvent | Temperature | Time | Yield (%) |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr) | K₂CO₃ | Acetone | 70 °C | 12 h | ~90%[10] |
| TBDMS Ether | TBDMS-Cl | Imidazole | DMF | Room Temp. | 3 h | 94%[11] |
| MOM Ether | MOM-Cl | DIPEA | CH₂Cl₂ | 0 °C to RT | 16 h | ~81% (for phenol)[7] |
| Acetate (Ac) Ester | Acetic Anhydride | DMAP·HCl (cat.) | Base-free | - | - | High Yields[12] |
Deprotection of Phenolic Protecting Groups: A Comparative Overview
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) |
| Benzyl (Bn) Ether | H₂, 10% Pd/C | EtOAc/MeOH | Room Temp. | 30 min - 30 h | 82-98%[1][13] |
| TBDMS Ether | TBAF | THF | Room Temp. | - | High Yields[9] |
| HCl | H₂O, MeCN | Room Temp. | 3 h | 95%[11] | |
| MOM Ether | TFA | CH₂Cl₂ | 25 °C | 12 h | High Yields[7] |
| NaHSO₄-SiO₂ | CH₂Cl₂ | Room Temp. | Short | High Yields[14] | |
| Acetate (Ac) Ester | NaOH (powdered), Bu₄NHSO₄ | THF or CH₂Cl₂ | - | - | High Yields[15] |
| Ammonium Acetate | aq. MeOH | Room Temp. | - | Excellent Yields[16] |
Experimental Protocols
Protection of a Phenol with Benzyl Bromide
Objective: To form a benzyl ether from a phenol using benzyl bromide.
Protocol:
-
To a sealed tube equipped with a stir bar, add anhydrous K₂CO₃ (2 equivalents), the phenol (1.5 equivalents), and acetone.
-
Add benzyl bromide (1 equivalent) to the mixture.
-
Stir the reaction mixture at 70 °C for 12 hours.
-
After cooling to room temperature, filter the solution and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]
Protocol:
-
Dissolve the benzyl-protected phenol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[1]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[1]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).[1]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected phenol.
Protection of a Phenol with TBDMS-Cl
Objective: To form a tert-butyldimethylsilyl (TBDMS) ether from a phenol.
Protocol:
-
Dissolve the phenol and imidazole in DMF at room temperature.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Stir the mixture for 3 hours at room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[11]
Deprotection of a TBDMS Ether with TBAF
Objective: To cleave a TBDMS ether using a fluoride source.
Protocol:
-
Dissolve the TBDMS-protected phenol in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Dry and concentrate the organic layers to yield the phenol.[9]
Protection of a Phenol with MOM-Cl
Objective: To form a methoxymethyl (MOM) ether from a phenol.
Protocol:
-
Dissolve the phenol and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere.[7][13]
-
Add methoxymethyl chloride (MOM-Cl) (3 equivalents) dropwise.[7][13]
-
Add sodium iodide (NaI) (0.5 equivalents) to the mixture.[7][13]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[7][13]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[13]
Deprotection of a Phenolic MOM Ether with Acid
Objective: To cleave a MOM ether using trifluoroacetic acid (TFA).
Protocol:
-
Dissolve the MOM-protected phenol in a mixture of CH₂Cl₂/TFA (e.g., 15:1) at 25 °C.[7]
-
Stir the suspension at 25 °C for 12 hours or until TLC analysis shows full conversion.[7]
-
Dilute the reaction mixture with CH₂Cl₂ and neutralize with saturated aqueous NaHCO₃.[7]
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Wash the combined organic phases with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the crude product.[7]
Visualizing Synthetic Strategies
The selection and sequence of using protecting groups are fundamental to synthetic strategy.
Caption: General workflow for a protection-deprotection sequence in organic synthesis.
Caption: Decision tree for selecting a suitable phenol protecting group based on reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. synarchive.com [synarchive.com]
- 12. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 15. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Reducing Agents for Benzyl p-nitrophenyl ether
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitro group in benzyl p-nitrophenyl ether to form p-benzyloxyaniline is a critical transformation in the synthesis of various organic molecules. The selection of an appropriate reducing agent is paramount to ensure high yield and chemoselectivity, particularly to avoid the cleavage of the benzyl ether linkage. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols for key methods.
The primary challenge in the reduction of benzyl p-nitrophenyl ether lies in the selective reduction of the nitro group without affecting the benzyl ether. Cleavage of the C-O bond of the benzyl ether (debenzylation) is a common side reaction, especially under harsh catalytic hydrogenation conditions. Therefore, the choice of reducing agent and reaction conditions must be carefully considered to maximize the yield of the desired p-benzyloxyaniline.
Comparison of Common Reducing Agents
The following table summarizes the performance of various reducing agents for the reduction of aromatic nitro compounds, with specific examples closely related to benzyl p-nitrophenyl ether.
| Reducing Agent/System | Substrate | Reaction Conditions | Time | Yield (%) | Key Observations |
| SnCl₂·2H₂O / HCl | 4-Benzyloxy-3-chloronitrobenzene | Ethanol, 70°C | 1.5 h | >95% | Excellent yield and selectivity. No debenzylation or dechlorination observed.[1] |
| Fe / Acetic Acid | 4-Benzyloxy-3-chloronitrobenzene | Acetic Acid, reflux | Not specified | 57% | Moderate yield. Formation of the N-acetylated product as the major isolated compound.[1] |
| Catalytic Transfer Hydrogenation (Pd/C, HCOOH) | General O-benzyl groups | Not specified | Fast | High | Effective for debenzylation, suggesting a risk of benzyl ether cleavage.[1] |
| Catalytic Transfer Hydrogenation (Pd/C, HCOO⁻NH₄⁺) | Aromatic Nitro Compounds | Methanol, reflux | 10-30 min | 85-95% | Generally high yields for nitro reduction; mild conditions may preserve the benzyl ether. |
| NaBH₄ / NiCl₂·6H₂O | Aromatic Nitro Compounds | Methanol, room temp | 30 min | Good | Effective for nitro reduction, but requires a catalyst.[2] |
Experimental Protocols
Reduction with Tin(II) Chloride (SnCl₂)
This method is highly effective and selective for the reduction of nitroarenes without cleaving benzyl ether protecting groups. The following protocol is for a close structural analog, 4-benzyloxy-3-chloronitrobenzene, and is expected to be directly applicable to benzyl p-nitrophenyl ether.[1]
Reaction:
Reaction Scheme: SnCl₂ Reduction
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a 3-necked round bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (4 equivalents), ethanol, and concentrated HCl.
-
Stir the mixture and heat to 70°C until a clear solution is obtained.
-
To the hot solution, add 4-benzyloxy-3-chloronitrobenzene (1 equivalent) portion-wise over 30 minutes.
-
After the addition is complete, maintain the reaction at reflux for 1.5 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, add water to the reaction mixture to precipitate the aniline hydrochloride product.
-
Isolate the product by filtration.
Reduction with Iron in Acetic Acid
While a common method for nitro group reduction, using iron in acetic acid can lead to side products, such as N-acetylation, as observed in the reduction of 4-benzyloxy-3-chloronitrobenzene.[1]
Reaction:
Reaction Scheme: Fe/Acetic Acid Reduction
Materials:
-
4-Benzyloxy-3-chloronitrobenzene
-
Iron powder (Fe)
-
Glacial Acetic Acid
Procedure:
-
To a dry 3-necked round bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add iron powder (2.5 equivalents) and glacial acetic acid.
-
Heat the mixture to 50°C.
-
Add 4-benzyloxy-3-chloronitrobenzene (1 equivalent) portion-wise to the hot suspension over 1 hour, maintaining the reaction temperature between 80–85°C.
-
After the addition is complete, heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration and extraction. Note that the primary product isolated under these conditions is the N-acetylated aniline.
Catalytic Transfer Hydrogenation with Ammonium Formate
Catalytic transfer hydrogenation is a milder alternative to high-pressure hydrogenation and can often be performed with high chemoselectivity. Ammonium formate serves as the hydrogen donor in the presence of a palladium catalyst. While a specific protocol for benzyl p-nitrophenyl ether is not detailed in the searched literature, the following is a general and widely used procedure for the reduction of aromatic nitro compounds.
Conceptual Workflow:
Catalytic Transfer Hydrogenation Workflow
Materials:
-
Benzyl p-nitrophenyl ether
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve benzyl p-nitrophenyl ether in methanol.
-
Carefully add 10% Pd/C to the solution.
-
To this suspension, add ammonium formate (3-5 equivalents) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Discussion and Recommendations
-
Tin(II) Chloride (SnCl₂): This reagent demonstrates excellent efficacy and chemoselectivity for the reduction of nitroarenes containing benzyl ether protecting groups.[1] The reaction proceeds in high yield under relatively mild conditions, and the desired aniline can be conveniently isolated as its hydrochloride salt. This method is highly recommended for the reduction of benzyl p-nitrophenyl ether, especially on a larger scale.
-
Iron (Fe) in Acidic Media: While economical, the use of iron in acetic acid for the reduction of a similar substrate resulted in a moderate yield of the N-acetylated product, indicating a lack of chemoselectivity.[1] Reduction with iron and ammonium chloride is another common method, but work-up can be tedious.[1] Due to these potential drawbacks, this method is less favorable compared to SnCl₂ reduction.
-
Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ gas over Pd/C carries a significant risk of debenzylation, which would lead to the formation of p-aminophenol as a byproduct. Catalytic transfer hydrogenation with ammonium formate is a milder alternative that is often successful in preserving benzyl ethers. However, the catalyst's activity and reaction conditions must be carefully controlled to avoid debenzylation.
-
Sodium Borohydride (NaBH₄): On its own, sodium borohydride is not effective for the reduction of aromatic nitro groups.[2] However, in the presence of a transition metal salt like nickel(II) chloride, it becomes a potent reducing system. This method is rapid and proceeds under mild conditions, offering a viable alternative, though it requires the use of a stoichiometric amount of the borohydride and a catalytic amount of the nickel salt.
For the selective and high-yield reduction of benzyl p-nitrophenyl ether to p-benzyloxyaniline, Tin(II) chloride (SnCl₂) in acidic ethanol is the most robust and recommended method based on available data for structurally similar compounds. Catalytic transfer hydrogenation with ammonium formate and Pd/C presents a viable, milder alternative, though optimization may be required to prevent debenzylation. The use of iron in acidic media is less desirable due to potential side reactions and more challenging work-ups. The NaBH₄/NiCl₂ system is also an effective option for rapid reduction under mild conditions. The final choice of reducing agent will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of other functional groups in the molecule.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Benzyloxynitrobenzene
The synthesis of 4-Benzyloxynitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2][4] The efficiency of this synthesis is highly dependent on the chosen catalytic system, which influences reaction rates, yields, and overall process sustainability. This guide provides a comparative overview of various catalytic systems employed for the synthesis of 4-Benzyloxynitrobenzene, supported by experimental data to aid researchers and professionals in selecting the optimal methodology for their specific needs.
The core of this synthesis is the reaction between a salt of 4-nitrophenol and a benzyl halide. The choice of base, catalyst, and solvent system significantly impacts the reaction's outcome. Traditional methods often employ strong bases in polar aprotic solvents, while modern approaches utilize phase-transfer catalysis and ultrasound assistance to enhance efficiency and simplify workup procedures.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of 4-Benzyloxynitrobenzene based on reported experimental data.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | 4-Fluoronitrobenzene, Benzyl alcohol | DMF | 0 - 20 | 2 | 99 | [5] |
| Potassium Carbonate (K₂CO₃) | 4-Cyanophenol, Benzyl bromides | Acetone | Reflux | Not Specified | 92-99 | [6] |
| Potassium Hydroxide (KOH) / TBAB¹ | 4-Chloronitrobenzene, Benzyl alcohol | Chlorobenzene | 60 | Not Specified | 98 (Conversion) | [7] |
| Ultrasound-assisted PTC² | 4-Chloronitrobenzene, Isoamyl alcohol | Toluene | Not Specified | Not Specified | Not Specified | [8] |
¹Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. ²Phase-Transfer Catalysis.
Experimental Protocols
Synthesis using Sodium Hydride in DMF
This protocol describes the synthesis of 4-Benzyloxynitrobenzene from 4-fluoronitrobenzene and benzyl alcohol using sodium hydride as the base.
Methodology:
-
Sodium hydride (60% dispersion in mineral oil, 4.96 mmol) is suspended in N,N-dimethyl-formamide (DMF, 5 mL) under a nitrogen atmosphere and cooled to 0 °C.[5]
-
Benzyl alcohol (4.1 mmol) is added to the suspension.[5]
-
4-Fluoronitrobenzene (3.5 mmol) is then added to the reaction mixture.[5]
-
The reaction is stirred at a temperature between 0 and 20 °C for 2 hours.[5]
-
Upon completion, the reaction mixture is quenched, and the product is isolated.[5]
-
The resulting solid is washed with water and dried under a vacuum to yield 4-Benzyloxynitrobenzene.[5]
Ultrasound-Assisted Phase-Transfer Catalysis
This method utilizes ultrasound irradiation to intensify the synthesis of 4-Benzyloxynitrobenzene from 4-chloronitrobenzene and benzyl alcohol with a phase-transfer catalyst.
Methodology:
-
The reaction is carried out with 4-chloronitrobenzene and benzyl alcohol in the presence of potassium hydroxide flakes and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[7]
-
Chlorobenzene is used as the organic solvent.[7]
-
The reaction mixture is subjected to ultrasound irradiation (40 kHz, 200 W).[7]
-
The optimal reaction conditions are a duty cycle of 50%, an ultrasonic power of 200 W, and a temperature of 60 °C.[7]
-
The progress of the reaction and product formation are monitored and analyzed by Gas Chromatography (GC) and Fourier Transform Infrared Spectrophotometer (FTIR).[7]
Visualizing the Synthesis Pathway
The general reaction pathway for the synthesis of 4-Benzyloxynitrobenzene via the Williamson ether synthesis is depicted below. This process involves the deprotonation of 4-nitrophenol to form the 4-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an Sₙ2 reaction to form the desired ether product.
Caption: General pathway for the Williamson ether synthesis of 4-Benzyloxynitrobenzene.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 1-BENZYLOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijche.com [ijche.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Benzene, 1-nitro-4-(phenylmethoxy)-
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of X-ray crystallography and other key spectroscopic methods for the structural confirmation of Benzene, 1-nitro-4-(phenylmethoxy)-, a compound of interest in various chemical and pharmaceutical research areas. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of each technique's capabilities and limitations.
At a Glance: Comparing Structural Confirmation Techniques
The confirmation of the chemical structure of Benzene, 1-nitro-4-(phenylmethoxy)- can be approached through several analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecule's connectivity and functional groups in solution.
| Technique | Information Provided | Sample Phase | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Solid (single crystal) | Low | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment of individual atoms, connectivity through spin-spin coupling, and the carbon framework. | Liquid (solution) | High | Provides detailed information about the molecule's structure and dynamics in solution. Non-destructive. | Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition and fragmentation patterns. | Gas/Liquid | High | High sensitivity, requires very small sample amounts. Provides molecular formula confirmation. | Does not provide information about the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups based on their vibrational frequencies. | Solid/Liquid/Gas | High | Rapid and non-destructive method for functional group identification. | Provides limited information about the overall molecular structure and connectivity. |
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction stands as the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Benzene, 1-nitro-4-(phenylmethoxy)-, this technique has provided definitive proof of its covalent structure and conformation in the crystalline state.
A study published in Acta Crystallographica Section E details the crystal structure of 1-Benzyloxy-4-nitrobenzene.[1] The analysis revealed a monoclinic crystal system with the space group P2₁/c. The crystal structure is stabilized by weak C—H···π interactions.[1]
Crystallographic Data for Benzene, 1-nitro-4-(phenylmethoxy)-[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0913 (18) |
| b (Å) | 10.7640 (14) |
| c (Å) | 7.6056 (10) |
| β (°) | 92.459 (3) |
| Volume (ų) | 1152.9 (3) |
| Z | 4 |
| R-factor | 0.046 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.
1. Synthesis and Crystallization: The compound is synthesized, for instance, by the reaction of 4-nitrophenol with benzyl bromide in the presence of a base.[1] The crude product is then purified and recrystallized from a suitable solvent, such as ethanol, to obtain high-quality single crystals. This is often the most critical and challenging step.
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which is recorded by a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (structure solution). These positions are then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Spectroscopic Alternatives for Structural Confirmation
While X-ray crystallography provides unparalleled detail in the solid state, spectroscopic methods are indispensable for confirming the structure in solution and for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of Benzene, 1-nitro-4-(phenylmethoxy)- is expected to show distinct signals for the aromatic protons on both the nitro-substituted and the benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the presence of the two different aromatic rings and the methylene bridge.
Expected ¹H NMR Spectral Features:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (nitro-substituted ring) | 8.2 - 7.0 | Doublets |
| Aromatic (benzyl ring) | 7.5 - 7.3 | Multiplet |
| Benzylic (-CH₂-) | ~5.2 | Singlet |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.
Mass Spectrometry
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation of the molecule, which can be used to confirm the presence of specific structural motifs. The NIST WebBook of Chemistry provides the mass spectrum of Benzene, 1-nitro-4-(phenylmethoxy)-.[2]
Key Fragments in the Mass Spectrum:
| m/z | Proposed Fragment |
| 229 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺).
-
Fragmentation: The molecular ion, being energetically unstable, fragments into smaller, charged species.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For Benzene, 1-nitro-4-(phenylmethoxy)-, the IR spectrum will be characterized by strong absorptions corresponding to the nitro group, the aromatic rings, and the ether linkage.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric stretch | 1360 - 1290 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O-C (Ether) | Stretch | 1275 - 1200 |
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Conclusion: An Integrated Approach to Structural Confirmation
While X-ray crystallography provides the most definitive structural information for Benzene, 1-nitro-4-(phenylmethoxy)- in the solid state, a combination of spectroscopic techniques is essential for a complete characterization. NMR spectroscopy confirms the connectivity and solution-state structure, mass spectrometry verifies the molecular weight and elemental composition, and IR spectroscopy provides a quick check for the presence of key functional groups. For drug development and materials science applications, where a comprehensive understanding of a molecule's properties is crucial, employing this integrated analytical approach is the most robust strategy for unambiguous structural confirmation.
References
Benchmarking the stability of the benzyl ether in 4-Benzyloxynitrobenzene under acidic and basic conditions
For professionals in chemical research and drug development, the selection of an appropriate protecting group is paramount to the success of a multi-step synthesis. The benzyl ether is a frequently employed protecting group for phenols due to its general robustness. This guide provides a comparative analysis of the stability of the benzyl ether in 4-benzyloxynitrobenzene under acidic and basic conditions, benchmarked against other common phenol protecting groups. The information presented is supported by established chemical principles and proposed experimental protocols for generating quantitative stability data.
Comparative Stability Analysis
The benzyl ether of 4-benzyloxynitrobenzene exhibits significant stability across a range of pH conditions, a key advantage in complex synthetic routes. Unlike many other protecting groups, it can withstand moderately acidic and basic environments without significant cleavage. This resilience allows for a broader window of reaction conditions to be employed on other parts of the molecule without compromising the protected phenol.
However, the stability of any protecting group is relative. The following table summarizes the expected stability of the benzyl ether compared to other common protecting groups for phenols under typical acidic and basic stress-testing conditions. The quantitative data presented are hypothetical, based on the known reactivity of these groups, and serve to illustrate the expected outcomes of the experimental protocols detailed below.
| Protecting Group | Acidic Conditions (0.1 M HCl, 50 °C, 24 h) - % Decomposition | Basic Conditions (0.1 M NaOH, 50 °C, 24 h) - % Decomposition | Primary Cleavage Method |
| Benzyl (Bn) | < 5% | < 5% | Catalytic Hydrogenolysis |
| Methyl (Me) | < 1% | < 1% | Strong Acid (HBr, BBr₃) |
| tert-Butyldimethylsilyl (TBDMS) | > 95% | < 10% | Fluoride ion (TBAF), Acid |
| Acetate (Ac) | < 10% | > 95% | Base-catalyzed hydrolysis |
| Methoxymethyl (MOM) | > 95% | < 5% | Acid-catalyzed hydrolysis |
Note: The data in this table are illustrative and represent expected outcomes from forced degradation studies. Actual results may vary based on specific reaction conditions.
The benzyl group's stability in both acidic and basic media is a direct contrast to silyl ethers like TBDMS, which are highly susceptible to acid-catalyzed hydrolysis, and esters such as acetates, which are readily cleaved under basic conditions.[1] While methyl ethers are exceptionally stable, their removal requires harsh conditions that may not be compatible with complex molecules. The benzyl ether offers a strategic advantage, as it can be selectively removed under neutral reductive conditions (catalytic hydrogenolysis), providing an orthogonal deprotection strategy.[2]
Experimental Protocols
To quantitatively assess the stability of 4-benzyloxynitrobenzene, a forced degradation study can be performed. This involves subjecting the compound to stress conditions and quantifying the amount of remaining starting material over time.
Protocol 1: Stability Testing in Acidic Conditions
-
Preparation of Test Solution: Dissolve 4-benzyloxynitrobenzene in a suitable organic co-solvent (e.g., acetonitrile or THF) to a final concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.2 M hydrochloric acid to the test solution to achieve a final HCl concentration of 0.1 M.
-
Incubation: Maintain the solution at a constant temperature (e.g., 50 °C) in a sealed vial.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching and Analysis: Neutralize the aliquots with a stoichiometric amount of sodium bicarbonate. Analyze the samples by a validated HPLC method to quantify the peak area of 4-benzyloxynitrobenzene and detect any degradation products (e.g., 4-nitrophenol).
-
Data Reporting: Calculate the percentage of 4-benzyloxynitrobenzene remaining at each time point relative to the 0-hour sample.
Protocol 2: Stability Testing in Basic Conditions
-
Preparation of Test Solution: Prepare a 1 mg/mL solution of 4-benzyloxynitrobenzene as described in Protocol 1.
-
Stress Condition: Add an equal volume of 0.2 M sodium hydroxide to the test solution to achieve a final NaOH concentration of 0.1 M.
-
Incubation: Maintain the solution at a constant temperature (e.g., 50 °C) in a sealed vial.
-
Time Points and Analysis: Follow the procedure outlined in steps 4-6 of Protocol 1, neutralizing the aliquots with a stoichiometric amount of hydrochloric acid before HPLC analysis.
Logical Workflow and Decision Making
The selection of a protecting group is a critical decision in synthesis planning. The following diagram illustrates the logical workflow for assessing the suitability of a benzyl ether based on its stability profile.
Caption: Decision workflow for selecting a benzyl ether protecting group.
This workflow highlights that while benzyl ethers are stable to most acidic and basic conditions, the presence of other reducible functional groups in the molecule might necessitate an alternative protecting group, as the primary deprotection method for benzyl ethers is reductive cleavage.
Signaling Pathway for Deprotection
The most common and mild method for cleaving a benzyl ether is through catalytic hydrogenolysis. This method is highly selective and generally does not affect other functional groups that are stable to reduction.
Caption: Pathway for catalytic hydrogenolysis of a benzyl ether.
References
Comparative kinetic studies of the reduction of different nitroaromatic compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics for the reduction of various nitroaromatic compounds, supported by experimental data from peer-reviewed literature. Understanding the kinetics of this fundamental reaction is crucial for optimizing synthetic routes, developing novel catalysts, and designing efficient manufacturing processes in the pharmaceutical and chemical industries.
The reduction of a nitro group to an amine is a key transformation in organic synthesis. The rate of this reaction is significantly influenced by the nature and position of other substituents on the aromatic ring. This guide summarizes quantitative kinetic data, details experimental methodologies for accurate kinetic studies, and provides a visual representation of a typical experimental workflow.
Comparative Kinetic Data
The following table summarizes the pseudo-first-order rate constants for the reduction of various nitroaromatic compounds. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions such as catalyst type, concentration, temperature, and pressure. However, the relative trends observed within a single study provide valuable insights into the electronic and steric effects of substituents on the reaction rate.
| Nitroaromatic Compound | Substituent(s) | Catalyst | Apparent Rate Constant (k_app) | Reference |
| Nitrobenzene | H | Pd/Al₂O₃ | Rate decreases with electron-donating groups | --INVALID-LINK--[1] |
| p-Nitrophenol | p-OH | Pd/Al₂O₃ | Higher than o-nitrophenol | --INVALID-LINK--[2] |
| o-Nitrophenol | o-OH | Pd/Al₂O₃ | Lower than p-nitrophenol | --INVALID-LINK--[2] |
| p-Nitroaniline | p-NH₂ | Pd/Al₂O₃ | Higher than m-nitroaniline | --INVALID-LINK--[2] |
| m-Nitroaniline | m-NH₂ | Pd/Al₂O₃ | Lower than p-nitroaniline | --INVALID-LINK--[2] |
| o-Nitroaniline | o-NH₂ | Pd/Al₂O₃ | Lower than m-nitroaniline | --INVALID-LINK--[2] |
| 2,5-Dinitrophenol | 2,5-di-NO₂, 1-OH | Pd/Al₂O₃ | Higher than 2,4-dinitrophenol | --INVALID-LINK--[2] |
| 2,4-Dinitrophenol | 2,4-di-NO₂, 1-OH | Pd/Al₂O₃ | Higher than 2,6-dinitrophenol | --INVALID-LINK--[2] |
| 2,6-Dinitrophenol | 2,6-di-NO₂, 1-OH | Pd/Al₂O₃ | Lower than 2,4-dinitrophenol | --INVALID-LINK--[2] |
| p-Chloronitrobenzene | p-Cl | Granular Iron | k_obs = 1.0 x 10⁻³ s⁻¹ | --INVALID-LINK-- |
| p-Acetylnitrobenzene | p-COCH₃ | Granular Iron | k_obs = 6.2 x 10⁻⁴ s⁻¹ | --INVALID-LINK-- |
| o-Methylnitrobenzene | o-CH₃ | Granular Iron | k_obs = 2.3 x 10⁻⁴ s⁻¹ | --INVALID-LINK-- |
General Trend: The rate of reduction of substituted nitrobenzenes is influenced by the electronic properties of the substituents. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it. The position of the substituent also plays a significant role, with para-substituted compounds often reacting faster than ortho- or meta-isomers. For instance, the reduction rate of nitrophenols follows the order: p-nitrophenol > o-nitrophenol, and for nitroanilines: p-nitroaniline > m-nitroaniline > o-nitroaniline.[2]
Experimental Protocols
Accurate and reproducible kinetic data are paramount for comparative studies. Below are detailed methodologies for conducting kinetic studies of nitroaromatic compound reduction.
Protocol 1: Catalytic Hydrogenation in a Batch Reactor
This protocol describes a general procedure for the catalytic hydrogenation of a nitroaromatic compound using a heterogeneous catalyst in a batch reactor.
Materials:
-
Nitroaromatic substrate
-
Solvent (e.g., ethanol, ethyl acetate, water)
-
Heterogeneous catalyst (e.g., 5% Pd/C, PtO₂, Raney Nickel)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Batch reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller
Procedure:
-
Reactor Setup: In a typical experiment, charge the batch reactor with the nitroaromatic substrate, the solvent, and the catalyst. The substrate-to-catalyst ratio can vary but is often in the range of 20:1 to 100:1 by weight.
-
Sealing and Purging: Securely seal the reactor. To ensure an inert atmosphere, purge the system with nitrogen or argon 3-5 times to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 25-80 °C) and begin vigorous stirring to ensure efficient mixing of the reactants and catalyst.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the uptake of hydrogen from a calibrated gas reservoir or by taking samples at regular intervals for analysis.
-
Reaction Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture to separate the heterogeneous catalyst.
-
Analysis: Analyze the filtrate using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy to determine the concentration of the reactant and product(s) over time. This data is then used to calculate the reaction rate and kinetic parameters.
Protocol 2: Kinetic Study using UV-Vis Spectroscopy
This protocol is suitable for monitoring the reduction of nitroaromatic compounds that exhibit a distinct UV-Vis absorbance spectrum from their corresponding amino products, such as the reduction of 4-nitrophenol.
Materials:
-
Nitroaromatic compound solution of known concentration
-
Reducing agent solution (e.g., freshly prepared aqueous NaBH₄)
-
Catalyst dispersion (e.g., gold or palladium nanoparticles)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: In a quartz cuvette, mix a known volume of the nitroaromatic compound solution with the reducing agent solution. The concentration of the reducing agent should be in large excess to ensure pseudo-first-order kinetics with respect to the nitroaromatic compound.
-
Initiation of Reaction: To initiate the reaction, add a small, known volume of the catalyst dispersion to the cuvette, and quickly mix the solution.
-
Data Acquisition: Immediately place the cuvette in the UV-Vis spectrophotometer and start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the nitroaromatic compound at regular time intervals.
-
Data Analysis: The concentration of the nitroaromatic compound at any given time (C_t) can be calculated from the absorbance (A_t) using the Beer-Lambert law (A = εbc). A plot of ln(A_t/A₀) versus time (where A₀ is the initial absorbance) should yield a straight line for a pseudo-first-order reaction. The negative of the slope of this line gives the apparent rate constant (k_app).
Signaling Pathways and Experimental Workflows
The reduction of nitroaromatic compounds, particularly via catalytic hydrogenation, is generally understood to proceed through the Haber-Lukashevich mechanism . This pathway involves the sequential six-electron reduction of the nitro group to an amine, proceeding through nitroso and hydroxylamine intermediates. Under certain conditions, condensation reactions between these intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.
Caption: The Haber-Lukashevich mechanism for nitroaromatic reduction.
The following diagram illustrates a generalized workflow for conducting a comparative kinetic study of nitroaromatic compound reduction.
References
A Comparative Guide to the Exact Mass Determination of Benzyl p-nitrophenyl ether by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the precise determination of the exact mass and purity of Benzyl p-nitrophenyl ether. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable analytical methodology for their specific requirements, supported by experimental data and detailed protocols.
Introduction to Benzyl p-nitrophenyl ether Analysis
Benzyl p-nitrophenyl ether (C₁₃H₁₁NO₃) is a chemical compound of interest in various research and development sectors. Accurate determination of its molecular weight and purity is crucial for quality control, reaction monitoring, and regulatory compliance. High-resolution mass spectrometry stands as a premier technique for this purpose, offering unparalleled accuracy in mass determination. However, other analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry can also provide valuable information. This guide presents a comparative overview of these techniques.
The theoretical exact mass of the neutral molecule Benzyl p-nitrophenyl ether ([M]) is 229.0739 Da. For HRMS analysis, it is commonly observed as a protonated molecule ([M+H]⁺) with a theoretical exact mass of 230.0812 Da.
High-Resolution Mass Spectrometry (HRMS) for Definitive Mass Determination
HRMS is the gold standard for determining the elemental composition of a molecule by measuring its mass with very high accuracy. Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies of less than 5 ppm, providing a high degree of confidence in the identification of a compound.
Experimental Protocol: HRMS Analysis of Benzyl p-nitrophenyl ether
1. Sample Preparation:
-
Prepare a stock solution of Benzyl p-nitrophenyl ether in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute sample solution in the range of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
2. Instrumentation and Analysis:
-
Instrument: A high-resolution mass spectrometer, such as a Q Exactive™ Orbitrap Mass Spectrometer or a Synapt™ G2-Si Q-Tof Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system for online separation.
-
Mass Analyzer Scan: Acquire data in full scan mode over a mass range that includes the theoretical m/z of the analyte (e.g., m/z 50-500).
-
Resolution: Set the instrument resolution to a high value, typically ≥ 70,000 FWHM (Full Width at Half Maximum), to ensure accurate mass measurement.[1]
-
Calibration: Calibrate the instrument using a standard calibration mixture before analysis to ensure high mass accuracy. An internal standard can also be used to improve accuracy.
3. Data Analysis:
-
Identify the peak corresponding to the protonated molecule of Benzyl p-nitrophenyl ether ([M+H]⁺).
-
Determine the measured m/z value of this peak.
-
Calculate the mass error in parts per million (ppm) using the following formula:
Performance Data: HRMS
| Parameter | Typical Performance for HRMS (Orbitrap/Q-TOF) | Benzyl p-nitrophenyl ether ([M+H]⁺) |
| Theoretical Exact Mass | - | 230.0812 Da |
| Measured Exact Mass | Instrument Dependent | Typically within 2 ppm of theoretical |
| Mass Accuracy (ppm error) | < 5 ppm (often < 2 ppm with calibration)[2][3][4] | < 2 ppm |
| Resolution (FWHM) | 70,000 - 240,000[1] | ≥ 70,000 |
| Sensitivity | pg to fg level | High |
| Selectivity | Very High | Very High |
Note: The measured exact mass and resulting ppm error are dependent on the specific instrument and its calibration status. A value of < 2 ppm is a realistic expectation for a well-maintained and calibrated high-resolution mass spectrometer.
Comparison with Alternative Analytical Methods
While HRMS provides the most accurate mass determination, other techniques are valuable for quantification, purity assessment, and routine analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for separating and quantifying compounds in a mixture. It is an excellent method for determining the purity of Benzyl p-nitrophenyl ether.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is suitable. For example, a starting condition of 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the known absorbance maximum of 294 nm for Benzyl p-nitrophenyl ether in hexane, a similar wavelength (e.g., 294 nm or a common wavelength like 254 nm) can be used.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Benzyl p-nitrophenyl ether is amenable to GC-MS analysis. This method provides both separation and mass information, which is useful for identification and quantification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of a pure compound in solution, based on its light-absorbing properties.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent in which the analyte is soluble, such as hexane or ethanol.
-
Wavelength of Maximum Absorbance (λmax): 294 nm (in hexane).[2]
-
Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Create a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Comparative Performance Data
The following table summarizes the typical performance of HRMS and the alternative analytical techniques for the analysis of Benzyl p-nitrophenyl ether. Data for alternative methods are based on typical performance for structurally related compounds.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV (for related compounds) | GC-MS (for related compounds) | UV-Vis Spectrophotometry |
| Principle | Exact mass-to-charge ratio measurement | Chromatographic separation and UV absorbance | Chromatographic separation and mass fragmentation | Light absorbance at a specific wavelength |
| Primary Use | Exact mass determination, structural elucidation | Purity assessment, quantification | Identification, quantification of volatile impurities | Quantification of a known pure compound |
| Selectivity | Very High | High | Very High | Low to Moderate |
| Sensitivity | pg to fg | ng to µg/mL | pg to ng/mL | µg to mg/mL |
| Linearity (R²) | Good (for quantification) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | High (for quantification) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 5% | < 2% | < 5% | < 5% |
| Instrumentation Cost | High | Moderate | High | Low |
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Characterization of 1-Benzyloxy-4-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 1-Benzyloxy-4-nitrobenzene. The objective is to offer a framework for cross-validation, ensuring the reliability and accuracy of analytical data. While direct comparative studies on this specific molecule are not extensively available in public literature, this guide extrapolates from established methods for aromatic nitro compounds and general principles of analytical method validation.
Overview of Analytical Techniques
A multi-faceted approach is essential for the comprehensive characterization of 1-Benzyloxy-4-nitrobenzene. This typically involves a combination of chromatographic and spectroscopic techniques to determine purity, identity, and structure. The primary methods considered in this guide are:
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
-
Spectroscopic Methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Nuclear Magnetic Resonance Spectroscopy (NMR)
-
Mass Spectrometry (MS)
-
-
Structural Analysis:
-
Single-Crystal X-ray Diffraction
-
The cross-validation process involves comparing the results from these orthogonal methods to ensure consistency and identify any potential discrepancies.
Data Presentation: Comparative Analysis of Methods
Table 1: Comparison of Chromatographic Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 or Phenyl-Hexyl column. | DB-5MS or equivalent capillary column.[1] |
| Detector | UV-Vis (typically at 254 nm or 294 nm). | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1][2] |
| Linearity (r²) | ≥ 0.999.[3][4] | ≥ 0.99.[1] |
| Accuracy (% Recovery) | 98 - 102%.[3][4] | 98 - 102%.[3] |
| Precision (RSD%) | < 2%.[3][4] | < 2% (repeatability); < 3% (intermediate precision).[3] |
| Limit of Detection (LOD) | Dependent on UV absorbance, typically in the low ng/mL range. | Dependent on detector, can reach pg levels with MS. |
| Limit of Quantitation (LOQ) | Typically 3x LOD. | Typically 3x LOD. |
| Advantages | Suitable for non-volatile and thermally labile compounds. | High resolution and sensitivity, especially with MS detection. |
| Disadvantages | Lower resolution than capillary GC. | Requires analyte to be volatile and thermally stable. |
Table 2: Overview of Spectroscopic and Structural Methods for Identification and Characterization
| Method | Information Provided | Key Parameters / Expected Results for 1-Benzyloxy-4-nitrobenzene |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic peaks for C-O-C (ether), NO₂ (nitro group), and aromatic C-H and C=C bonds. |
| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. | Distinct signals for aromatic protons on both rings and the methylene protons of the benzyl group. |
| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton of the molecule. | Resonances for all 13 carbon atoms, with chemical shifts indicating their electronic environment. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Molecular ion peak [M]⁺ at m/z 229.23.[5] |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and crystal packing information.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Ascentis® Express Biphenyl, 10 cm x 2.1 mm I.D., 2.7 µm particles (or equivalent).
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm or λmax of 294 nm.[7]
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of 1-Benzyloxy-4-nitrobenzene in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][8]
Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Agilent FactorFour VF-200ms, 30 m x 0.25 mm, 1.0 µm film thickness (or equivalent).[9]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program: Initial temperature of 45 °C held for 3 minutes, then ramped at 10 °C/min to 325 °C.[9]
-
Detector Temperature: FID at 300 °C or MS transfer line at 280 °C.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like methylene chloride to a concentration of approximately 2000 µg/mL.[9]
-
Validation Parameters to be Assessed: Similar to HPLC, focusing on specificity, linearity, range, accuracy, precision, LOD, and LOQ.[1][3]
FTIR Spectroscopy
-
Instrumentation: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.[10]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.[10]
NMR Spectroscopy
-
Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).[11]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[11]
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer, often coupled with a GC or HPLC system (GC-MS or LC-MS). For direct analysis, a system with an electron ionization (EI) source can be used.[5]
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 1-Benzyloxy-4-nitrobenzene suitable for X-ray diffraction, for example, by slow evaporation from a solvent like ethanol.[6]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 120 K).[6]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97).[6]
Mandatory Visualizations
The following diagrams illustrate the workflows for the cross-validation and characterization of 1-Benzyloxy-4-nitrobenzene.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. resolvemass.ca [resolvemass.ca]
- 3. environics.com [environics.com]
- 4. mastelf.com [mastelf.com]
- 5. Benzene, 1-nitro-4-(phenylmethoxy)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-BENZYLOXY-4-NITROBENZENE | 1145-76-2 [chemicalbook.com]
- 8. assayprism.com [assayprism.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Benzene, 1-nitro-4-(phenylmethoxy)-
A comprehensive guide for laboratory professionals on the proper disposal procedures for Benzene, 1-nitro-4-(phenylmethoxy)-, ensuring safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to maintaining a safe and compliant laboratory environment. Benzene, 1-nitro-4-(phenylmethoxy)-, a nitro compound, requires careful management due to its potential hazards. This guide provides essential safety and logistical information, including a step-by-step operational plan for its disposal.
Key Safety and Hazard Information
| Property | Information |
| Physical State | Solid[1] |
| Synonyms | 1-Benzyloxy-4-nitrobenzene, 4-Benzyloxynitrobenzene, Benzyl 4-nitrophenyl ether[1] |
| Molecular Formula | C13H11NO3[1] |
| Molecular Weight | 229.23 g/mol [1] |
| General Hazards | Based on similar nitroaromatic compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[2] Suspected of causing cancer.[2] Harmful to aquatic life with long-lasting effects.[2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4][5] Use only in a well-ventilated area or under a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of Benzene, 1-nitro-4-(phenylmethoxy)-. This protocol is based on general best practices for hazardous chemical waste disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and compatible waste container as "Hazardous Waste: Benzene, 1-nitro-4-(phenylmethoxy)-".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
2. Collection and Storage:
-
Collect waste in the designated container, ensuring it is properly sealed to prevent leaks or spills.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[3][4]
3. Accidental Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.[3]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[6]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3][6]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
4. Final Disposal:
-
The recommended method for the final disposal of this type of chemical waste is incineration in a licensed hazardous waste facility.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container. They will ensure that the disposal is carried out in accordance with all local, state, and federal regulations.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for Benzene, 1-nitro-4-(phenylmethoxy)-.
Caption: Disposal workflow for Benzene, 1-nitro-4-(phenylmethoxy)-.
References
Personal protective equipment for handling Benzene, 1-nitro-4-(phenylmethoxy)-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Benzene, 1-nitro-4-(phenylmethoxy)-, a compound that combines the hazardous properties of both aromatic nitro compounds and ethers. Adherence to these guidelines is essential for ensuring laboratory safety.
I. Hazard Identification and Risk Assessment
-
Aromatic Nitro Compounds: These compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Aromatic nitro compounds may also cause systemic effects such as methemoglobinemia.[2] Some related compounds are suspected carcinogens.[4]
-
Ethers: Ethers are highly flammable and can form explosive peroxides when exposed to air and light.[5][6] These peroxides can detonate when subjected to heat, shock, or friction.[5]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Benzene, 1-nitro-4-(phenylmethoxy)-. The following table summarizes the required PPE based on best practices for handling both nitro compounds and ethers.[7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[2][8][9] | Protects against splashes and potential vapors that can cause eye irritation. |
| Skin Protection | A fire/flame-resistant and impervious lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[2][8] | Provides a barrier against accidental skin contact and protects from the flammable nature of the compound. |
| Hand Protection | Chemical-impermeable gloves are required. Butyl rubber gloves are generally recommended for nitro compounds.[2][7] Nitrile gloves may be suitable for low-volume applications, but breakthrough times should be considered.[8] Always inspect gloves for integrity before use.[7] | Prevents skin absorption, a primary route of exposure for nitro compounds.[7] |
| Respiratory Protection | All handling of solid Benzene, 1-nitro-4-(phenylmethoxy)- should be conducted in a certified chemical fume hood to minimize inhalation of dust.[2][10] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[2] | Protects against inhalation of harmful dust or vapors. A fume hood serves as the primary engineering control to minimize airborne concentrations. |
III. Operational Plan: Handling Procedures
A systematic approach to handling is critical to minimize exposure and mitigate risks.
1. Preparation:
-
Conduct a thorough risk assessment before beginning any experiment.
-
Ensure a certified chemical fume hood is available and functioning correctly.[2]
-
Have an appropriate spill kit readily accessible.[2]
-
Inspect all required PPE for integrity before use.[2]
2. Handling:
-
Perform all manipulations of solid Benzene, 1-nitro-4-(phenylmethoxy)- within the designated area of the chemical fume hood.[2]
-
Handle the solid carefully to minimize dust generation.[2]
-
Keep the compound away from sources of ignition, heat, sparks, and open flames.[5][11]
-
Store containers tightly closed in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and strong bases.[5][8]
-
Label all containers with the date received and the date opened to monitor for potential peroxide formation over time.[10]
3. Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. For small spills, if trained, use an inert absorbent material like sand or vermiculite.[5][12] Do not use combustible materials like sawdust.[5] Place the absorbed material in a sealed container for disposal.[5] For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Fire: Use a carbon dioxide or dry powder extinguisher for fires involving this compound.[5]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
IV. Disposal Plan
All waste containing Benzene, 1-nitro-4-(phenylmethoxy)- must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste and contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[9] Do not dispose of this chemical down the drain.[5]
V. Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of Benzene, 1-nitro-4-(phenylmethoxy)-.
Caption: Workflow for safe handling of Benzene, 1-nitro-4-(phenylmethoxy)-.
References
- 1. Benzene, 1-nitro-4-(phenylmethoxy)- | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. benchchem.com [benchchem.com]
- 8. purdue.edu [purdue.edu]
- 9. download.basf.com [download.basf.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. fishersci.com [fishersci.com]
- 12. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
